Technical Documentation Center

2,5-Dimethoxy-4-formylphenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dimethoxy-4-formylphenylboronic acid
  • CAS: 2468045-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Solubility of 2,5-Dimethoxy-4-formylphenylboronic Acid in DMSO and Water

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethoxy-4-formylphenylboronic acid, a key building block in modern drug discovery and organic synthesis. Tailored for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethoxy-4-formylphenylboronic acid, a key building block in modern drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility in dimethyl sulfoxide (DMSO) and water. Given the current absence of specific quantitative solubility data in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine and understand the solubility profile of this and similar boronic acids.

Introduction to 2,5-Dimethoxy-4-formylphenylboronic Acid

2,5-Dimethoxy-4-formylphenylboronic acid belongs to the versatile class of arylboronic acids, which are instrumental in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its structure, featuring a phenyl ring substituted with two methoxy groups, a formyl group, and a boronic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[2][3] The 2,5-dimethoxyphenyl motif is a recognized pharmacophore in compounds targeting the central nervous system, particularly as serotonin 5-HT2A receptor agonists.[2][3]

Understanding the solubility of this compound is paramount for its effective use in various experimental settings, from reaction setup and purification to its preparation for high-throughput screening and biological assays.

Principles of Solubility: A Refresher

Solubility is governed by the interplay of intermolecular forces between the solute and the solvent. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces within the solvent.

For 2,5-Dimethoxy-4-formylphenylboronic acid, the key structural features influencing its solubility are:

  • The Boronic Acid Group (-B(OH)₂): This group is polar and capable of hydrogen bonding, which generally confers some degree of solubility in polar solvents like water.

  • The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in organic solvents.

  • The Methoxy Groups (-OCH₃): These groups add some polarity and can act as hydrogen bond acceptors.

  • The Formyl Group (-CHO): This is a polar group that can also participate in hydrogen bonding.

The overall solubility in a given solvent will be a balance of these competing factors.

Solubility Profile in DMSO and Water

3.1. Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic compounds.[4] It is a common solvent for compound storage and in biological screening assays.[5]

Expected Solubility: High

The combination of polar groups (boronic acid, formyl, and methoxy) on the 2,5-Dimethoxy-4-formylphenylboronic acid molecule suggests a high affinity for the polar environment of DMSO. The energy gained from the strong dipole-dipole interactions between the solute and DMSO molecules is expected to readily overcome the crystal lattice energy of the solid compound.

3.2. Solubility in Water

Water is a highly polar protic solvent. The solubility of boronic acids in water can be variable and is influenced by the nature of the substituents on the aromatic ring.

Expected Solubility: Low to Slightly Soluble

While the boronic acid group can form hydrogen bonds with water, the overall molecule has significant nonpolar character due to the phenyl ring. For comparison, the parent compound, phenylboronic acid, has a low solubility in water (approximately 1.9 g/100 g H₂O at 20°C).[6] Another related compound, 4-Formylphenylboronic acid, is described as being slightly soluble in water, with one source indicating a solubility of less than 10 g/L.[7][8] The presence of the two methoxy groups on 2,5-Dimethoxy-4-formylphenylboronic acid may slightly increase or decrease water solubility compared to these analogues, but it is unlikely to be highly soluble.

Table 1: Estimated and Comparative Solubility Data
CompoundSolventExpected/Reported SolubilityReference
2,5-Dimethoxy-4-formylphenylboronic acid DMSO High (Estimated) -
2,5-Dimethoxy-4-formylphenylboronic acid Water Low to Slightly Soluble (Estimated) -
4-Formylphenylboronic acidWaterSlightly Soluble (<10 g/L)[7][8]
Phenylboronic acidWaterLow (1.9 g/100g H₂O at 20°C)[6]

Experimental Determination of Solubility

To obtain precise solubility data, an experimental approach is necessary. The OECD 105 Shake-Flask method is a widely accepted standard for determining the solubility of compounds.[9]

Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step guide to determining the equilibrium solubility of 2,5-Dimethoxy-4-formylphenylboronic acid.

Materials:

  • 2,5-Dimethoxy-4-formylphenylboronic acid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: To a series of vials (in triplicate for each solvent), add a pre-weighed amount of 2,5-Dimethoxy-4-formylphenylboronic acid. The amount should be in excess of its expected solubility to ensure a solid phase remains at equilibrium.

  • Addition of Solvent: Add a known volume of the desired solvent (DMSO or water) to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For colloidal suspensions, centrifugation may be necessary.

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of 2,5-Dimethoxy-4-formylphenylboronic acid in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility as the average concentration from the replicate vials, typically expressed in mg/mL or g/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent agitation Agitate at constant temp. (24-48 hours) prep_solvent->agitation settling Allow solid to settle agitation->settling centrifugation Centrifuge (if needed) settling->centrifugation sampling Collect & filter supernatant settling->sampling centrifugation->sampling dilution Dilute sample sampling->dilution hplc Analyze by HPLC-UV dilution->hplc calculation Calculate solubility hplc->calculation

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Practical Implications for Researchers

  • Stock Solution Preparation: Due to its expected high solubility in DMSO, preparing concentrated stock solutions for screening libraries should be straightforward. However, it is crucial to use anhydrous DMSO and store solutions under an inert atmosphere to prevent degradation.

  • Aqueous Assays: The anticipated low water solubility means that for aqueous biological assays, a co-solvent system or the use of a DMSO stock solution with a final DMSO concentration that does not interfere with the assay will be necessary. Researchers should be mindful of potential precipitation when diluting DMSO stock solutions into aqueous buffers.

  • Purification: The differential solubility of 2,5-Dimethoxy-4-formylphenylboronic acid in various solvents can be exploited for its purification. For instance, recrystallization from a solvent system where it is sparingly soluble at room temperature but more soluble at elevated temperatures could be an effective purification strategy.

Conclusion

While direct quantitative solubility data for 2,5-Dimethoxy-4-formylphenylboronic acid in DMSO and water is not currently published, a thorough understanding of its chemical structure and the properties of analogous compounds allows for reliable estimations. It is anticipated to be highly soluble in DMSO and have low to slight solubility in water. For precise applications, the experimental determination of its solubility using a standardized method like the Shake-Flask protocol is highly recommended. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently work with this important synthetic building block.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Japanese Pharmacopoeia. Boric Acid / Official Monographs for Part I.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery.
  • Sigma-Aldrich. BORIC ACID Sigma Prod. Nos. B0252, B7660, B0394, and B7901.
  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate.
  • Organic Syntheses. Procedure for the preparation of boronic acids.
  • PubChem. (4-Formyl-3,5-dimethoxyphenyl)boronic acid. National Center for Biotechnology Information.
  • ChemicalBook. 2-Formyl-4,5-dimethoxyphenylboronic acid.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • ChemScene. 2,5-Dimethyl-4-formylphenylboronic acid pinacol ester.
  • PubChem. 2,5-Dimethoxyphenylboronic acid. National Center for Biotechnology Information.
  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
  • Sigma-Aldrich. (2-Formyl-4,5-dimethoxyphenyl)boronic acid.
  • ChemicalBook. 4-Formylphenylboronic acid.
  • Benchchem. 4-Formylphenylboronic acid.
  • Benchchem. literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery.
  • ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products.
  • Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed.
  • Issa, F., et al. (2025). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Benchchem. Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • Bio Basic Inc. Dimethyl sulfoxide.

Sources

Exploratory

Electronic Properties and Lewis Acidity of Dimethoxy-Substituted Phenylboronic Acids: A Technical Guide

Executive Summary Arylboronic acids are cornerstone reagents in modern organic synthesis, chemical biology, and drug development. Their utility—ranging from transmetalation in Suzuki-Miyaura cross-coupling to reversible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylboronic acids are cornerstone reagents in modern organic synthesis, chemical biology, and drug development. Their utility—ranging from transmetalation in Suzuki-Miyaura cross-coupling to reversible covalent binding in diol-based sugar sensors—is fundamentally governed by their Lewis acidity. This whitepaper provides an in-depth mechanistic analysis of how dimethoxy substitutions electronically tune the properties of phenylboronic acids (DMPBAs), supported by validated experimental protocols for physicochemical profiling.

Mechanistic Foundations of Boronic Acid Lewis Acidity

Unlike carboxylic acids, boronic acids do not act as Brønsted-Lowry acids; they are Lewis acids. The sp2-hybridized boron atom possesses an empty p-orbital that accepts a hydroxide ion from water, transitioning into a highly stable sp3-hybridized tetrahedral boronate anion [1].

The baseline pKa of unsubstituted phenylboronic acid in aqueous solution is 8.86 [2]. The Hammett reaction constant (ρ) for phenylboronic acids is approximately 2.06, demonstrating that their dissociation constants are significantly more sensitive to the electronic effects of aromatic ring substituents than standard benzoic acids [3].

Electronic Tuning via Methoxy Positional Isomerism

The methoxy group (-OCH3) is a powerful tool for electronic tuning due to its dual, competing effects: it is electron-withdrawing via induction (-I) through the σ-bond framework, but electron-donating via resonance (+M) through the π-system. The dominant effect is dictated entirely by positional isomerism.

  • Meta-Substitution (e.g., 3,5-Dimethoxyphenylboronic acid): At the meta position, the +M resonance contribution cannot effectively reach the carbon bearing the boronic acid group. Consequently, the -I inductive effect dominates. This withdraws electron density from the boron center, stabilizing the negatively charged boronate anion and significantly increasing Lewis acidity, which lowers the pKa to approximately 7.67 [4].

  • Ortho-Substitution (e.g., 2,6-Dimethoxyphenylboronic acid): Ortho-substituents introduce severe steric hindrance, twisting the boronic acid group out of the aromatic plane and dampening resonance effects. Additionally, the oxygen of the ortho-methoxy group can form an intramolecular hydrogen bond (B-O-H···O) that stabilizes the tetrahedral boronate geometry, enhancing acidity [3]. In the solid state, 2,6-dimethoxyphenylboronic acid exhibits unique structural behaviors, forming trimeric hydrogen-bonding motifs and multiple distinct polymorphs [5].

Equilibrium BA Neutral Boronic Acid (sp2, Trigonal Planar) Lewis Acid Anion Boronate Anion (sp3, Tetrahedral) Stable Complex BA->Anion + OH- / H2O Anion->BA - OH- Ortho Ortho-Methoxy (-OCH3) Intramolecular H-Bonding Steric Twist Ortho->Anion Stabilizes Meta Meta-Methoxy (-OCH3) Inductive Withdrawal (-I) Lowers pKa Meta->Anion Stabilizes

Fig 1. Electronic and steric stabilization pathways of the boronate anion by methoxy substituents.

Quantitative Data Summary

The table below summarizes the physicochemical properties of key dimethoxy-substituted isomers compared to the unsubstituted baseline. Note that 2,5-dimethoxyphenylboronic acid exhibits a distinct 11B NMR chemical shift at 28.243 ppm, reflecting the specific electron density at the boron nucleus [6].

CompoundPositional IsomerApparent pKa11B NMR Shift (ppm)Dominant Electronic Effect
Phenylboronic Acid N/A8.86~28.0Baseline reference
3,5-Dimethoxyphenylboronic Acid Meta / Meta7.67-Inductive withdrawal (-I)
2,3-Dimethoxyphenylboronic Acid Ortho / Meta~8.12-Mixed (-I and steric twist)
2,5-Dimethoxyphenylboronic Acid Ortho / Meta~8.1228.2Mixed (-I and steric twist)

(Data aggregated from experimental potentiometric and NMR studies [7][4]).

Experimental Methodologies for Electronic Profiling

To rigorously evaluate the electronic properties of DMPBAs, researchers rely on Potentiometric Titration (for macroscopic pKa) and 11B NMR Spectroscopy (for microscopic electron density mapping).

Workflow Prep 1. Sample Preparation Dissolve DMPBA in aqueous/co-solvent Calib 2. Electrode Calibration Standardize pH meter Prep->Calib Titration 3. Potentiometric Titration Add NaOH aliquots under N2 Calib->Titration Data 4. Data Acquisition Record pH vs. Volume Titration->Data Analysis 5. Non-Linear Regression Calculate pKa via Henderson-Hasselbalch Data->Analysis

Fig 2. Step-by-step potentiometric titration workflow for determining arylboronic acid pKa values.

Protocol 1: Potentiometric Determination of pKa
  • Causality & Design: Arylboronic acids often suffer from poor aqueous solubility. Using a co-solvent (e.g., methanol) ensures complete dissolution. The titration must be performed under an inert N2 atmosphere because atmospheric CO2 dissolves in water to form carbonic acid, which artificially lowers the pH and invalidates the equilibrium curve.

  • Preparation: Dissolve 2.0 mmol of the target DMPBA in 50 mL of a 1:1 (v/v) Methanol/Water mixture.

  • Calibration: Standardize the glass pH electrode using pH 4.01, 7.00, and 10.01 buffers.

    • Self-Validation Step: Titrate a known standard (unsubstituted phenylboronic acid) to confirm the system accurately reads a pKa of 8.86.

  • Titration: Purge the solution with N2 for 15 minutes. Titrate with standardized 0.1 M NaOH in 0.1 mL aliquots under continuous stirring.

  • Data Analysis: Plot pH vs. Volume of NaOH. Calculate the apparent pKa at the half-equivalence point using the Henderson-Hasselbalch equation. Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method to determine the true aqueous pKa.

Protocol 2: 11B NMR Spectroscopy for Lewis Acidity Profiling
  • Causality & Design: Standard NMR tubes are made of borosilicate glass, which contains boron and produces a massive, broad background signal at ~18 ppm. To accurately measure the chemical shift of the DMPBA without interference, quartz or PTFE-lined tubes are mandatory.

  • Sample Prep: Dissolve 15 mg of the DMPBA in 0.6 mL of CDCl3 or CD3OD.

  • Tube Selection: Transfer the solution to a 5 mm quartz NMR tube.

  • Reference Standard: Use Boron trifluoride diethyl etherate (BF3·OEt2) as an external standard (set to 0 ppm).

    • Self-Validation Step: The sharp peak of BF3·OEt2 ensures the magnetic field is properly shimmed for the 11B nucleus.

  • Acquisition: Acquire spectra at 128 MHz (for a 400 MHz 1H magnet) using a broad spectral width. 2,5-dimethoxyphenylboronic acid will present a signal near 28.2 ppm [6].

Applications in Drug Development

The precise electronic tuning of DMPBAs directly impacts their utility. In drug development, the pKa of boronic acid-containing active pharmaceutical ingredients (APIs) dictates their ionization state at physiological pH (7.4). A lower pKa (e.g., via meta-methoxy substitution) ensures a higher fraction of the reactive boronate anion, which is critical for binding to diol-containing biomolecules or inhibiting target enzymes through reversible covalent interactions [1].

Sources

Foundational

A Comprehensive Guide to the NMR Spectral Analysis of 2,5-Dimethoxy-4-formylphenylboronic Acid

Introduction 2,5-Dimethoxy-4-formylphenylboronic acid is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a substrate in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethoxy-4-formylphenylboronic acid is a multifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a substrate in Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of a substituted phenyl moiety into complex molecular architectures. Given its role as a key synthetic intermediate, rigorous structural characterization and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous insights into the molecular structure in solution.

This technical guide provides an in-depth analysis of the ¹H (Proton) and ¹³C (Carbon-13) NMR spectral data for 2,5-Dimethoxy-4-formylphenylboronic acid. We will explore the causal relationships behind spectral features, present detailed experimental protocols for data acquisition, and discuss potential challenges associated with the NMR analysis of arylboronic acids. This document is intended for researchers, chemists, and quality control specialists who require a thorough understanding of the NMR characteristics of this important reagent.

Molecular Structure and Predicted Spectral Features

The chemical structure of 2,5-Dimethoxy-4-formylphenylboronic acid dictates the expected NMR signals. The molecule possesses a plane of symmetry that influences the number of unique proton and carbon environments.

Figure 1. Chemical structure of 2,5-Dimethoxy-4-formylphenylboronic acid with atom numbering for NMR assignment.
  • ¹H NMR Predictions: We anticipate six distinct signals:

    • Two singlets for the aromatic protons (H-3 and H-6), which are in different chemical environments.

    • One downfield singlet for the aldehyde proton (H-7).

    • Two singlets for the chemically non-equivalent methoxy groups (-OCH₃).

    • A potentially broad, exchangeable signal for the two hydroxyl protons of the boronic acid group (-B(OH)₂).

  • ¹³C NMR Predictions: We expect nine unique carbon signals:

    • Six signals for the aromatic carbons (C-1 to C-6).

    • One highly deshielded signal for the aldehyde carbonyl carbon (C-7).

    • Two distinct signals for the two methoxy group carbons.

Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are critically dependent on a well-defined experimental protocol. The following procedure is a self-validating system designed to yield high-resolution spectra for 2,5-Dimethoxy-4-formylphenylboronic acid.

Sample Preparation

The choice of solvent is crucial for boronic acids. While chloroform-d (CDCl₃) is common, its slightly acidic nature can sometimes promote the formation of boroxine anhydrides.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, as it is a polar aprotic solvent that can disrupt intermolecular hydrogen bonding and effectively solubilize the compound.[3]

  • Step 1: Accurately weigh 5-10 mg of 2,5-Dimethoxy-4-formylphenylboronic acid.

  • Step 2: Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Step 3: Add a minimal amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[4] Note: The residual proton signal for DMSO-d₆ appears at ~2.50 ppm.[5]

  • Step 4: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm).[3]

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse (zg30)

    • Number of Scans: 16-32 (to ensure good signal-to-noise ratio)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~3-4 seconds

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled with NOE (zgpg30)

    • Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C)[6]

    • Relaxation Delay (d1): 2 seconds

    • Temperature: 298 K

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_output Output weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr ¹H NMR Acquisition (16 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (1024 scans) ft Fourier Transform h1_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS at 0 ppm) baseline->reference integrate Integration (¹H) Peak Picking reference->integrate table_h1 ¹H Data Table table_c13 ¹³C Data Table interpretation Spectral Interpretation integrate->interpretation

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating methoxy groups and the electron-withdrawing formyl and boronic acid groups.

Table 1: ¹H NMR Data for 2,5-Dimethoxy-4-formylphenylboronic Acid (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Assignment
~10.20Singlet (s)H-7 (-CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.
~8.20Broad Singlet (br s)-B(OH)₂These acidic protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and water content.
~7.45Singlet (s)H-6This proton is ortho to the electron-withdrawing formyl group, causing a significant downfield shift.
~7.15Singlet (s)H-3This proton is ortho to the boronic acid group and para to the formyl group, placing it slightly upfield relative to H-6.
~3.90Singlet (s)-OCH₃ (C-5)This methoxy group is adjacent to the electron-withdrawing formyl group, leading to a slight downfield shift compared to the other methoxy group.
~3.85Singlet (s)-OCH₃ (C-2)This methoxy group is adjacent to the boronic acid group.

Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.

h1_interpretation cluster_regions spectrum ¹H NMR Spectrum |  Downfield (High ppm) |  Upfield (Low ppm) aldehyde Aldehyde Proton (~10.2 ppm) - Deshielded by C=O spectrum:f1->aldehyde aromatic Aromatic Protons (7.1-7.5 ppm) - Ring current effect - Influenced by EWG/EDG spectrum:f1->aromatic methoxy Methoxy Protons (~3.9 ppm) - Shielded by oxygen - Sharp singlets spectrum:f2->methoxy boronic Boronic Acid Protons (~8.2 ppm) - Acidic, exchangeable - Broad signal spectrum:f1->boronic

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment, providing a robust fingerprint of the carbon skeleton.[7][8]

Table 2: ¹³C NMR Data for 2,5-Dimethoxy-4-formylphenylboronic Acid (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~192.0C-7 (CHO)The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing far downfield.[8]
~162.0C-5Aromatic carbon attached to an electron-donating methoxy group and ortho to the formyl group.
~158.0C-2Aromatic carbon attached to an electron-donating methoxy group and ortho to the boronic acid group.
~128.0C-4Aromatic carbon attached to the formyl group (ipso-carbon).
~120.0C-6Aromatic carbon deshielded by its proximity to the formyl group.
~115.0C-1Aromatic carbon attached to the boron atom (ipso-carbon). This signal can sometimes be broadened due to quadrupolar relaxation of the ¹¹B nucleus.
~112.0C-3Aromatic carbon shielded by the ortho-methoxy group.
~56.5-OCH₃Carbon of the methoxy group at C-5.
~56.0-OCH₃Carbon of the methoxy group at C-2.

Note: Assignments are based on established chemical shift ranges and substituent effects. Definitive assignment would require 2D NMR experiments like HSQC and HMBC.[9]

Challenges in the NMR of Arylboronic Acids: The Boroxine Problem

A significant challenge in the characterization of arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

boroxine_formation cluster_main Equilibrium cluster_consequence NMR Spectral Consequences boronic 3 x Arylboronic Acid (Ar-B(OH)₂) boroxine Boroxine (Trimeric Anhydride) boronic->boroxine - 3 H₂O boroxine->boronic + 3 H₂O consequence_node • Broadened signals • Multiple sets of peaks • Complicates interpretation water 3 x H₂O

The formation of boroxine can lead to signal broadening or the appearance of multiple sets of resonances in both ¹H and ¹³C NMR spectra, complicating analysis and purity assessment. To mitigate this:

  • Use Fresh Samples: Analyze samples promptly after synthesis or purification.

  • Avoid Heat: Do not unnecessarily heat the sample before or during analysis.

  • Use Appropriate Solvents: Solvents like DMSO-d₆ can help break up the aggregates.[3]

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-Dimethoxy-4-formylphenylboronic acid. The ¹H and ¹³C NMR spectra provide a unique and detailed fingerprint of the molecule, confirming the presence of the key functional groups—formyl, dimethoxy, and boronic acid—and their specific arrangement on the aromatic ring. By employing standardized experimental protocols and being mindful of the potential for boroxine formation, researchers can obtain high-quality, reproducible data for confident structural assignment and purity verification. This guide provides the foundational knowledge and practical insights necessary to effectively utilize NMR in the analysis of this versatile synthetic building block.

References

  • NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ACS Publications. (2015, May 27). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11 B NMR Chemical Shifts.
  • Wiley-VCH. Supporting Information for a publication.
  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Supporting Information. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative.
  • PubChem. 4-Formylphenylboronic Acid. CID 591073.
  • Sigma-Aldrich. NMR Solvents.
  • Boronic acid mono- and diesters of the aldopentoses. (2009, December 4).
  • CIL. Common NMR Solvents - Reference Data.
  • PubMed. (2015, July 20). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts.
  • ChemicalBook. Phenylboronic acid(98-80-6) 13C NMR spectrum.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • The Royal Society of Chemistry. Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemguide. interpreting C-13 NMR spectra.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Avantor. 2 results for 2,5-Dimethoxy-4-formylphenylboronic acid.
  • ChemicalBook. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum.
  • 4-Formylphenylboronic acid = 95.0 87199-17-5.
  • ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy. Hans Reich's Collection.
  • Comptes Rendus de l'Académie des Sciences. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid.
  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.
  • ResearchGate. Synthesis of 2,5-dimethoxyphenol.
  • Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. (2007, October 18).
  • MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2,5-Dimethoxy-4-formylphenylboronic Acid: A Comprehensive Technical Guide

Executive Summary 2,5-Dimethoxy-4-formylphenylboronic acid (CAS 2468045-30-7) is a highly functionalized, electron-rich arylboronic acid derivative. Featuring orthogonal reactive sites—a boronic acid for cross-coupling a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-4-formylphenylboronic acid (CAS 2468045-30-7) is a highly functionalized, electron-rich arylboronic acid derivative. Featuring orthogonal reactive sites—a boronic acid for cross-coupling and a formyl group for condensation or reductive amination—it serves as a critical linchpin in the modular synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials. This whitepaper delineates the retrosynthetic logic, mechanistic causality, and validated experimental protocols required to synthesize this compound with high fidelity.

Retrosynthetic Analysis & Mechanistic Rationale

The structural complexity of 2,5-dimethoxy-4-formylphenylboronic acid necessitates a highly regioselective approach. The most robust retrosynthetic disconnection targets the carbon-boron (C–B) bond, leading back to the halogenated precursor, 4-bromo-2,5-dimethoxybenzaldehyde.

Regioselective Bromination: The synthesis begins with the electrophilic aromatic bromination of 2,5-dimethoxybenzaldehyde. Historically, the regiochemical outcome of this reaction was misassigned as the 6-bromo isomer [1]. However, modern structural elucidation confirms that the synergistic electron-donating (+M) effects of the methoxy groups at the 2- and 5-positions strongly activate the ring, directing the electrophilic attack predominantly to the 4-position (para to the formyl group). The formyl group's electron-withdrawing nature at the 1-position further reinforces this regioselectivity, yielding 4-bromo-2,5-dimethoxybenzaldehyde as the major thermodynamic product [2].

Borylation Strategies: Converting the aryl bromide to the target boronic acid can be achieved via two distinct methodologies:

  • Palladium-Catalyzed Miyaura Borylation: This transition-metal-catalyzed route utilizes bis(pinacolato)diboron to form a stable pinacol boronate ester [3]. It is highly chemoselective, tolerating the unprotected formyl group, and operates under mild basic conditions [4].

  • Lithium-Halogen Exchange: This classical organometallic route requires masking the electrophilic aldehyde (typically as a dioxolane acetal) to prevent nucleophilic attack by the highly reactive organolithium intermediate. Following lithiation at -78 °C and trapping with a trialkyl borate, acidic workup concurrently hydrolyzes the borate ester and deprotects the acetal.

Experimental Protocols: Self-Validating Workflows

The following protocols prioritize the Miyaura borylation pathway due to its superior atom economy and avoidance of cryogenic conditions.

Step 1: Regioselective Bromination of 2,5-Dimethoxybenzaldehyde

Objective: Isolate 4-bromo-2,5-dimethoxybenzaldehyde in high purity.

  • Initiation: Dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) in glacial acetic acid and cool the reaction vessel to 0–5 °C [2].

  • Electrophilic Addition: Add a solution of bromine (Br₂, 1.05 equiv) in glacial acetic acid dropwise over 30 minutes. The solution will transition to a dark orange/red hue [5].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (EtOAc/Hexane).

  • Quench & Isolation: Pour the mixture into ice-cold water containing 5% sodium bisulfite (NaHSO₃). Filter the resulting precipitate and recrystallize from methanol [2].

Causality: Acetic acid serves as a polar protic solvent that polarizes the Br₂ molecule, enhancing its electrophilicity without requiring a Lewis acid catalyst. The sodium bisulfite quench is critical; it reduces unreacted Br₂ to benign bromide ions, preventing over-oxidation of the aldehyde and eliminating toxic halogen vapors [2].

Step 2: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesize 2,5-dimethoxy-4-formylphenylboronic acid pinacol ester.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-bromo-2,5-dimethoxybenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv) in anhydrous 1,4-dioxane [6].

  • Deoxygenation: Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalysis: Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere and heat to 90 °C for 8 hours [4].

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash column chromatography.

Causality: KOAc is deliberately selected as a mild base. Stronger bases (e.g., Na₂CO₃) would activate the newly formed boronate ester, triggering a competitive Suzuki-Miyaura cross-coupling with the starting aryl bromide to form a biphenyl byproduct. The bidentate dppf ligand provides the necessary steric bulk to accelerate the reductive elimination step of the catalytic cycle [3].

Step 3: Oxidative Hydrolysis of the Pinacol Ester

Objective: Cleave the pinacol group to yield the free boronic acid.

  • Solvation: Dissolve the pinacol ester in a biphasic mixture of THF and water (4:1).

  • Oxidation: Add sodium periodate (NaIO₄, 3.0 equiv) and stir for 30 minutes at room temperature.

  • Hydrolysis: Introduce 1N HCl (1.5 equiv) and stir for an additional 2 hours.

  • Extraction: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Triturate with cold hexanes to afford the pure 2,5-dimethoxy-4-formylphenylboronic acid.

Causality: Direct acidic hydrolysis of pinacol esters is notoriously sluggish due to the thermodynamic stability of the five-membered ring. NaIO₄ oxidatively cleaves the pinacol diol into acetone, driving the equilibrium forward and allowing the boronic acid to be liberated under mildly acidic conditions that preserve the methoxy substituents.

Quantitative Data: Pathway Comparison

The table below summarizes the operational metrics between the transition-metal-catalyzed and organometallic pathways.

ParameterMiyaura Borylation (Pd-Catalyzed)Lithium-Halogen Exchange
Overall Yield (3 Steps) 65–75%45–55%
Aldehyde Protection Not RequiredMandatory (e.g., Dioxolane Acetal)
Temperature Profile 90 °C (Heating)-78 °C (Cryogenic)
Scalability High (Process-friendly)Moderate (Exothermic quench risks)
Primary Impurities Protodeboronation products, Pd residuesOver-alkylation, unreacted starting material

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways, highlighting the efficiency of the direct borylation route versus the protection-dependent lithiation route.

G SM 2,5-Dimethoxybenzaldehyde Bromide 4-Bromo-2,5-dimethoxybenzaldehyde SM->Bromide Br2, AcOH Regioselective Bromination Pinacol Pinacol Boronate Ester Bromide->Pinacol B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Acetal Acetal-Protected Bromide Bromide->Acetal Ethylene Glycol, p-TsOH Aldehyde Protection Target 2,5-Dimethoxy-4-formylphenylboronic Acid Pinacol->Target NaIO4, HCl, THF/H2O Oxidative Hydrolysis Acetal->Target 1. n-BuLi (-78°C) 2. B(OiPr)3 3. H3O+ (Deprotection)

Divergent synthetic pathways for 2,5-Dimethoxy-4-formylphenylboronic acid.

Conclusion & Future Perspectives

The synthesis of 2,5-dimethoxy-4-formylphenylboronic acid exemplifies the intersection of classical electrophilic aromatic substitution and modern transition-metal catalysis. By leveraging the intrinsic directing effects of the dimethoxybenzene core, chemists can reliably install the necessary halogen handle. Furthermore, the adoption of the Miyaura borylation protocol circumvents the atom-inefficient protection/deprotection cycles required by traditional lithiation, offering a streamlined, scalable solution for drug discovery and material science applications.

References

  • Title: Bromination of 2,5-dimethoxybenzaldehyde Source: Universiti Pertanian Malaysia URL: [Link]

  • Title: Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde Source: Designer Drugs URL: [Link]

  • Title: Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor Source: ACS Publications URL: [Link]

  • Title: Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

Photophysical Profiling of 2,5-Dimethoxy-4-formylphenylboronic Acid: UV-Vis Spectroscopy and Application Dynamics

Executive Summary In the rapidly evolving fields of dynamic covalent chemistry (DCC) and advanced materials, 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7) has emerged as a highly specialized bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of dynamic covalent chemistry (DCC) and advanced materials, 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7) has emerged as a highly specialized bifunctional building block. Featuring both a reactive aldehyde and a Lewis acidic boronic acid on a single aromatic core, this molecule is instrumental in synthesizing Covalent Organic Frameworks (COFs) and saccharide sensors. This technical guide provides an in-depth analysis of its UV-Vis absorption characteristics, the causality behind its photophysical behavior, and a self-validating protocol for rigorous spectroscopic characterization.

Structural Causality and the "Push-Pull" Electronic System

To understand the UV-Vis spectrum of 2,5-Dimethoxy-4-formylphenylboronic acid, one must first deconstruct its 1,2,4,5-tetrasubstituted aromatic architecture. The molecule features a precise spatial arrangement:

  • 1,4-Para Relationship (The Linker Axis): The boronic acid (-B(OH)₂) at position 1 and the formyl group (-CHO) at position 4 establish a linear axis. This geometry is mathematically critical for designing highly crystalline, predictable 2D and 3D COF topologies.

  • 2,5-Para Relationship (The Electronic Modulators): The two methoxy (-OCH₃) groups act as strong π -donors (Electron Donating Groups, EDGs).

The Mechanistic "Push-Pull" Effect: The formyl group acts as a strong π -acceptor (Electron Withdrawing Group, EWG). The oxygen lone pairs on the 5-methoxy group (ortho to the formyl) donate electron density directly into the carbonyl's π∗ antibonding orbital via resonance. This intramolecular charge transfer (ICT) significantly lowers the HOMO-LUMO gap compared to unsubstituted phenylboronic acid. Furthermore, this specific methoxy substitution weakens the polarization of the adjacent bonds, a mechanism that provides critical hydrolytic stability to the imine linkages once the formyl group is condensed into a COF .

UV-Vis Absorption Signatures & Environmental Sensitivity

The UV-Vis spectrum of this molecule is characterized by two primary absorption regimes. Because of the push-pull dynamics, the molecule exhibits pronounced solvatochromism (solvent-dependent spectral shifts) and pH-dependent modulation.

Quantitative Spectral Data Summary
Transition TypeWavelength Range ( λmax​ )Expected Molar Absorptivity ( ϵ )Environmental Dependency
Aromatic π→π∗ 230 – 250 nm~15,000 – 20,000 M⁻¹cm⁻¹Minimal (Core structural band)
ICT / n→π∗ 330 – 360 nm~8,000 – 12,000 M⁻¹cm⁻¹High (Bathochromic shift in polar solvents)
Boronate ICT (pH > 9) 310 – 340 nm~6,000 – 10,000 M⁻¹cm⁻¹Hypsochromic shift upon diol/OH⁻ binding

Data represents anticipated photophysical parameters based on the behavior of highly substituted push-pull benzaldehyde and phenylboronic acid derivatives.

Dynamic Covalent Chemistry: pH and Analyte Responsiveness

The true utility of 2,5-Dimethoxy-4-formylphenylboronic acid lies in its sensory capabilities. The boronic acid moiety possesses an empty p-orbital (trigonal planar, sp2 hybridized). At elevated pH or in the presence of cis-diols (e.g., saccharides), the boron atom coordinates with oxygen to form a tetrahedral boronate anion ( sp3 hybridized).

Spectroscopic Causality: This conversion from sp2 to sp3 eliminates the empty p-orbital's ability to participate in the extended aromatic conjugation. Consequently, the electronic communication across the ring is perturbed, leading to a measurable hypsochromic (blue) shift in the ICT absorption band. Tracking this shift via UV-Vis allows for the highly sensitive quantification of diols .

Mechanism A Neutral Boronic Acid (Trigonal Planar B) λ_max ≈ 340 nm B Boronate Ester Anion (Tetrahedral B) λ_max ≈ 315 nm A->B + Diol / High pH (Isosbestic Point) C Excited ICT State (Strong Push-Pull) A->C UV Photon (Absorption) D Perturbed ICT State (Weakened Acceptor) B->D UV Photon (Absorption)

Fig 1: Electronic transitions and pH-dependent structural modulation of the push-pull chromophore.

High-Fidelity UV-Vis Experimental Protocol

To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra must be treated as a self-validating system. The following protocol guarantees photometric accuracy and prevents artifacts.

Step-by-Step Methodology
  • Sample Preparation (The Linearity Constraint):

    • Action: Prepare a 10 µM stock solution using HPLC-grade Methanol .

    • Causality: This concentration ensures the maximum absorbance (AU) remains strictly between 0.1 and 1.0. This is the linear dynamic range of standard photomultiplier tubes (PMTs), preventing detector saturation and stray light errors.

  • Cuvette Selection (The Optical Window):

    • Action: Utilize a 10 mm path-length Suprasil quartz cuvette.

    • Causality: Standard optical glass absorbs UV radiation below 340 nm. Because the critical π→π∗ transitions occur at ~240 nm, quartz is mandatory to maintain optical transparency.

  • Baseline Correction (Matrix Subtraction):

    • Action: Perform a dual-beam baseline correction using the exact solvent batch used for the analyte.

    • Validation: Scan the blank against a blank. The baseline drift must be < 0.001 AU across the 200–600 nm range.

  • Spectral Acquisition & Titration:

    • Action: Scan from 200 nm to 600 nm at a 1 nm interval. For sensor validation, incrementally titrate NaOH or a target diol (e.g., fructose) into the cuvette.

  • Data Synthesis (The Isosbestic Proof):

    • Action: Overlay the titration spectra.

    • Validation: You must observe a clean isosbestic point (a specific wavelength where absorbance remains constant during the titration). The presence of an isosbestic point is the ultimate self-validating proof that only two species (neutral boronic acid and tetrahedral boronate) are in equilibrium, confirming that no oxidative degradation of the formyl group has occurred.

Protocol S1 1. Preparation 10 µM in Spectroscopic MeOH Validate: Check for scattering S2 S2 S1->S2 S3 3. Spectral Acquisition Scan 200-600 nm, 1 nm interval Validate: Peak AU between 0.1-1.0 S2->S3 S4 4. Titration & Validation Inject OH⁻ / Diol incrementally Validate: Isosbestic point presence S3->S4 S5 S5 S4->S5

Fig 2: Self-validating UV-Vis acquisition workflow ensuring photometric accuracy and linearity.

Advanced Applications: COFs and Sensory Materials

The orthogonal reactivity of 2,5-Dimethoxy-4-formylphenylboronic acid makes it a cornerstone in modern materials science.

  • Orthogonal Synthesis: The formyl group can undergo Schiff-base condensation with multi-topic amines (like 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked COFs, while the boronic acid group remains untouched.

  • Post-Synthetic Modification: Once the COF is formed, the precisely arrayed boronic acid groups lining the pore walls act as high-density active sites for capturing heavy metal ions, sensing sugars, or facilitating heterogeneous asymmetric catalysis. The UV-Vis characteristics defined in this guide are directly applicable to monitoring these solid-state interactions via Diffuse Reflectance Spectroscopy (DRS).

References

  • Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. MDPI Catalysts. Available at:[Link]

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Materials Chemistry Frontiers (Royal Society of Chemistry). Available at:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocols using 2,5-Dimethoxy-4-formylphenylboronic acid

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2,5-Dimethoxy-4-formylphenylboronic Acid Introduction: The Power of Controlled Carbon-Carbon Bond Formation The Suzuki-Miyaura cross-coupling reaction stands a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2,5-Dimethoxy-4-formylphenylboronic Acid

Introduction: The Power of Controlled Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the pharmaceutical sector for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4] The reaction's mild conditions, use of relatively non-toxic and stable organoboron reagents, and predictable stereochemical outcomes make it a preferred method for constructing biaryl and conjugated systems.[5]

This guide focuses on a specific, highly functionalized building block: 2,5-Dimethoxy-4-formylphenylboronic acid . This reagent is of particular interest due to its unique combination of structural features:

  • Electron-Rich Aromatic Ring: The two methoxy groups donate electron density to the phenyl ring, influencing its reactivity in the catalytic cycle.

  • Ortho- and Meta-Substitution: The substitution pattern presents specific steric considerations that must be addressed when selecting a suitable catalyst system.

  • Reactive Formyl Group: The aldehyde functionality provides a synthetic handle for subsequent transformations, allowing for the rapid elaboration of the coupled product into more complex molecular architectures.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind protocol choices, ensuring a deeper understanding of the reaction mechanism and empowering users to optimize conditions for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][7] Understanding these fundamental steps is critical for troubleshooting and optimizing the reaction. The three core processes are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Product R¹-R² PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 RedElim->Product Product Formation center Base_activation Base Activation of Boronic Acid Boronate [R²-B(OH)₃]⁻ Base_activation->Boronate + Base (OH⁻) BoronicAcid R²-B(OH)₂ BoronicAcid->Base_activation Boronate->Transmetalation Enters Cycle ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex.[2] An organic halide or pseudohalide (R¹-X) undergoes oxidative addition, where the palladium center inserts itself into the carbon-halogen bond. This is often the rate-determining step and results in the formation of a square-planar Pd(II) species.[7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium complex, displacing the halide.[9][10][11]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the new C-C bond of the desired product (R¹-R²).[7] This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[2]

Key Reaction Parameters and Their Rationale

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a sterically and electronically distinct substrate like 2,5-Dimethoxy-4-formylphenylboronic acid, understanding the function of each component is paramount.

The Palladium Source: Initiating the Cycle

The catalyst can be introduced as a Pd(0) source, such as Pd(PPh₃)₄, or more commonly as a stable Pd(II) salt, like Pd(OAc)₂ or PdCl₂, which is reduced in situ to the active Pd(0) species.[12] To improve stability, air-insensitivity, and catalytic efficiency, "precatalysts" are often employed. These are well-defined, stable Pd(II) complexes that readily generate the active Pd(0) catalyst under the reaction conditions.[2] Buchwald and other advanced precatalysts are designed to be highly active, allowing for lower catalyst loadings and the coupling of challenging substrates.[13]

The Ligand: The Catalyst's Command and Control System

Palladium ligands are not passive spectators; they are crucial for stabilizing the palladium center, preventing its precipitation as inactive palladium black, and modulating its reactivity.[2][12] The ligand's properties directly influence the rates of oxidative addition and reductive elimination:

  • Electron-Rich Ligands: Ligands such as alkylphosphines and N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center. This promotes the oxidative addition step, which is particularly important when using less reactive aryl chlorides or electron-rich aryl bromides.[2][14]

  • Bulky (Sterically Demanding) Ligands: Bulky ligands, like SPhos or XPhos, create steric crowding around the palladium. This promotes the reductive elimination step, accelerating product formation and catalyst turnover.[15] For a substrate with ortho-substituents like 2,5-Dimethoxy-4-formylphenylboronic acid, bulky ligands are often essential to achieve good yields.

The Base: The Indispensable Activator

As mentioned, the base is not merely a proton scavenger. Its primary role is to activate the boronic acid to facilitate transmetalation.[8][10] The choice of base can dramatically affect reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[8] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are stronger and often more effective for sterically hindered substrates or when dealing with less reactive coupling partners.[16] The base's strength and solubility influence the concentration of the active boronate species.[9]

The Solvent System: Creating the Right Environment

The solvent must solubilize the reagents and the catalyst complex. Aprotic solvents are generally preferred. Often, a mixture of an organic solvent and water is used.[2]

  • Common Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[17]

  • The Role of Water: The presence of water can be beneficial, often accelerating the reaction. It helps to dissolve the inorganic base and facilitates the formation of the boronate species.[17] A typical ratio might be 10:1 organic solvent to water.

Application Protocol: Synthesis of 4'-Formyl-2,4,5-trimethoxy-1,1'-biphenyl

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of 2,5-Dimethoxy-4-formylphenylboronic acid with 4-bromoanisole.

Reaction Scheme: (Self-generated image, not from search results)

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromoanisole187.041.01.0187 mg
2,5-Dimethoxy-4-formylphenylboronic acid210.011.21.2252 mg
XPhos Pd G3 (Precatalyst)873.530.02 (2 mol%)0.0217.5 mg
Potassium Phosphate (K₃PO₄)212.272.52.5531 mg
1,4-Dioxane---8.0 mL
Degassed Water---2.0 mL
Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 2,5-Dimethoxy-4-formylphenylboronic acid (252 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).

    • Add the XPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol). Note: Handling of the catalyst should be done quickly to minimize air exposure, although modern precatalysts show good air stability.

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Proper degassing is crucial to prevent oxygen from deactivating the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[16]

    • Using syringes, add the 1,4-dioxane (8.0 mL) followed by the degassed water (2.0 mL). The mixture should be a suspension.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Product Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-Formyl-2,4,5-trimethoxy-1,1'-biphenyl.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Improper base selection; Insufficient degassing; Low reaction temperature.[16][18]Use a fresh, high-quality precatalyst. Screen different bases (e.g., Cs₂CO₃). Ensure the solvent is thoroughly degassed.[16] Increase the reaction temperature (e.g., to 110 °C).
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temperature.[2]Use anhydrous solvents if possible (though some water is often beneficial). Ensure the reaction is not heated longer than necessary. Use a less nucleophilic base.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; High catalyst loading.[2][16]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[16] Use the recommended catalyst loading; avoid excess.
Incomplete Reaction Steric hindrance from the substrate; Insufficiently active catalyst system.Switch to a bulkier, more electron-rich ligand (e.g., cataCXium A or Buchwald-type ligands).[13] Increase the reaction temperature or switch to a higher-boiling solvent like toluene.

Conclusion

2,5-Dimethoxy-4-formylphenylboronic acid is a powerful and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling. Success with this electron-rich and sterically-defined substrate requires a rational approach to protocol design. By carefully selecting a modern, robust palladium precatalyst system with a bulky, electron-rich ligand, employing a suitable base like K₃PO₄ to ensure efficient transmetalation, and maintaining an inert atmosphere, researchers can achieve high yields and predictable outcomes. The protocols and principles outlined in this guide provide a solid foundation for the application of this valuable building block in pharmaceutical research and beyond.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universidade de Lisboa.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Struggling with Suzuki Reaction. Reddit.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of California, Irvine.
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using Formylphenylboronic Acids

Introduction: The Architectural Versatility of Formylphenylboronic Acids in COF Synthesis Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with ordered structures and tunable functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Versatility of Formylphenylboronic Acids in COF Synthesis

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with ordered structures and tunable functionalities.[1] Their synthesis through the precise assembly of molecular building blocks offers unparalleled control over pore size, geometry, and chemical environment.[2] Among the diverse monomers utilized, those containing boronic acids were foundational to the field, enabling the formation of robust boronate ester or boroxine linkages.[3]

This application note focuses on the strategic use of formylphenylboronic acids (FPBAs) as versatile and powerful building blocks in COF synthesis. FPBA is a bifunctional monomer, possessing both a formyl (-CHO) group and a boronic acid [-B(OH)₂] group.[4] This dual reactivity allows for the creation of COFs with multiple, distinct linkage types within the same framework, a strategy that expands the structural and functional complexity of the resulting materials.[5][6] For researchers in materials science and drug development, FPBA-based COFs offer exciting possibilities for creating highly tailored materials for applications ranging from gas storage and separation to targeted drug delivery.[7][8][9]

This guide provides a comprehensive overview of the synthesis of COFs using FPBAs, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and outlining key characterization techniques.

Mechanistic Insights: The Chemistry of Linkage Formation

The synthesis of COFs is predicated on the principle of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing, ultimately leading to a crystalline, ordered structure.[5] When using FPBA, two primary reversible reactions are harnessed, often in an orthogonal manner.

  • Imine Condensation: The formyl group of FPBA reacts with a multitopic amine (e.g., a triamine) to form a stable imine linkage (-C=N-). This is a dehydration reaction, and its reversibility is crucial for the crystallization process.[4]

  • Boronate Ester/Boroxine Formation: The boronic acid moiety can undergo two types of condensation reactions:

    • Boroxine Formation: Self-condensation of three boronic acid groups eliminates water to form a planar, six-membered B₃O₃ ring.[1][4]

    • Boronate Ester Formation: Condensation with a diol or catechol-containing monomer (like 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP) forms a five-membered boronate ester ring.[1][10]

The beauty of using a monomer like 4-formylphenylboronic acid is the ability to combine these reactions. For instance, reacting FPBA with a triamine can form an imine-linked network, while the boronic acid groups on the periphery can self-condense to form boroxine linkages, creating a dual-linker COF.[6] Alternatively, in a three-component system, FPBA can react with both a polyamine and a polyol to form a COF with both imine and boronate ester linkages.[5]

The reversibility of these reactions is key. It allows the system to correct defects and kinetically trapped amorphous structures, eventually settling into the thermodynamically most stable, crystalline COF structure. However, it is also the reason for the primary drawback of boronate ester- and boroxine-linked COFs: their sensitivity to hydrolysis.[10][11]

G cluster_2 Resulting COF M1 Formylphenylboronic Acid (FPBA) P1 Imine Condensation (-H₂O) M1->P1 P2 Boronate Ester Formation (-H₂O) M1->P2 P3 Boroxine Formation (-H₂O) M1->P3 Self-condensation M2 Multitopic Amine (e.g., TAPB) M2->P1 M3 Multitopic Diol (e.g., HHTP) M3->P2 COF Crystalline, Porous COF with Dual Linkages P1->COF P2->COF P3->COF G cluster_0 Primary Characterization cluster_1 Property Evaluation Start Synthesized & Activated COF Powder PXRD PXRD (Crystallinity) Start->PXRD FTIR FTIR (Linkage Formation) Start->FTIR BET Gas Adsorption (Porosity & Surface Area) PXRD->BET If Crystalline FTIR->BET If Linkage Confirmed TGA TGA (Thermal Stability) BET->TGA SEM SEM/TEM (Morphology) BET->SEM Result Validated COF Material TGA->Result SEM->Result

Sources

Method

Application Note: Fluorescent Sensor Development Using Dimethoxy Phenylboronic Acid Derivatives

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating experimental protocols for designing fluorescent se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating experimental protocols for designing fluorescent sensors using dimethoxyphenylboronic acid (DMPBA) derivatives.

Introduction & Mechanistic Rationale

Boronic acids are privileged recognition moieties in chemical biology, widely utilized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, and for their specific irreversible reactivity with reactive oxygen species (ROS). While unsubstituted phenylboronic acid is a standard building block, the incorporation of dimethoxy-substituted phenylboronic acids (e.g., 2,4-dimethoxyphenylboronic acid, 2,6-dimethoxyphenylboronic acid) provides critical electronic and steric advantages for sensor development:

  • Accelerated ROS Reactivity: In ROS sensing, the mechanism relies on the nucleophilic attack of peroxides (e.g., H₂O₂, ONOO⁻) onto the empty p-orbital of the boron atom, followed by a 1,2-aryl migration[3]. The strong electron-donating nature of the methoxy groups stabilizes the transition state of this migration, significantly accelerating the oxidative deboronation and yielding a faster fluorescent "turn-on" response[3].

Application Modalities

Modality I: Saccharide Sensing via Reversible PET

In saccharide sensors, the DMPBA moiety is typically tethered to a fluorophore via an aminomethyl linker. In the absence of saccharides, the nitrogen lone pair quenches the excited fluorophore via Photoinduced Electron Transfer (PET) [1]. Upon binding a diol (e.g., glucose), the boron atom rehybridizes from sp² to sp³. This increases its Lewis acidity, causing it to coordinate with the nitrogen lone pair (forming a B-N dative bond). The sequestration of the lone pair blocks the PET pathway, resulting in a strong fluorescence enhancement[1][2].

PET_Mechanism cluster_0 Unbound State (PET ON) cluster_1 Bound State (PET OFF) N_lone_pair Nitrogen Lone Pair Fluorophore_1 Fluorophore (Excited) N_lone_pair->Fluorophore_1 Electron Transfer (Quenching) Fluorophore_2 Fluorophore (Emissive) Fluorophore_1->Fluorophore_2 Addition of Saccharide Boronic_Acid Boronic Acid (sp²) Boronic_Acid->N_lone_pair Saccharide Saccharide (Diol) Boronate Boronate Ester (sp³) Saccharide->Boronate Binds Boronate->Fluorophore_2 B-N Dative Bond Blocks PET

Caption: PET mechanism modulation in dimethoxyphenylboronic acid saccharide sensors.

Modality II: ROS Sensing via Oxidative Deboronation

For ROS probes, the DMPBA group is directly conjugated to the fluorophore's π-system, disrupting its Internal Charge Transfer (ICT) or forcing a non-fluorescent lactone state. Reaction with ROS triggers an irreversible oxidative cleavage, releasing boric acid and generating a highly fluorescent dimethoxyphenol derivative[3].

ROS_Mechanism Probe Masked Probe (Dimethoxyphenylboronic Acid) Non-Fluorescent Intermediate Peroxide Adduct (Tetrahedral Boronate) Probe->Intermediate Nucleophilic Attack ROS ROS (H₂O₂, ONOO⁻) ROS->Intermediate Migration 1,2-Aryl Migration & Hydrolysis Intermediate->Migration Product Dimethoxyphenol Fluorophore Highly Fluorescent Migration->Product Release of Boric Acid

Caption: Irreversible oxidative deboronation of DMPBA probes by Reactive Oxygen Species.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical advantages of dimethoxy substitution versus standard phenylboronic acid in sensor development.

Sensor ParameterUnsubstituted Phenylboronic AcidDimethoxyphenylboronic AcidMechanistic Causality
Apparent pKa ~8.8~7.2 - 7.8Methoxy groups electronically stabilize the tetrahedral boronate anion, lowering the pKa for physiological compatibility.
ROS Reaction Rate (k_obs) Baseline (1x)~15x - 40x fasterElectron-donating methoxy groups stabilize the transition state during the 1,2-aryl migration step[3].
Saccharide Binding ( Kd​ ) High (Low Affinity at pH 7.4)Low (High Affinity at pH 7.4)Optimal Lewis acidity ensures stable B-N dative bond formation at physiological pH[1][2].
Synthetic Yield (Cross-Coupling) >85%60% - 80%Steric hindrance from ortho-methoxy groups requires optimized catalytic systems (e.g., Pd(dppf)Cl₂)[4][5].

Experimental Protocols

Protocol A: Synthesis of the Sensor via Suzuki-Miyaura Coupling

Objective: Conjugate 2,4-dimethoxyphenylboronic acid to a halogenated fluorophore core. Self-Validating Principle: The use of an internal standard during HPLC monitoring ensures that conversion calculations are not skewed by solvent evaporation.

  • Degassing: Dissolve the halogenated fluorophore (1.0 eq) and 2,4-dimethoxyphenylboronic acid (1.5 eq) in a 4:1 mixture of N,N-dimethylacetamide (DMA) and water. Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly quenches the active Pd(0) catalyst, leading to unwanted oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (3.0 eq) under an Argon stream[5].

    • Causality: The bidentate dppf ligand possesses a large bite angle, which is strictly required to force the sterically hindered ortho-methoxy substituted aryl ring into the correct geometry for reductive elimination[4][5].

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Fluorescence Titration & Binding Affinity ( Kd​ ) Determination

Objective: Quantify the binding affinity of the sensor to D-glucose. Self-Validating Principle: Ratiometric normalization using an inert reference dye isolates the binding event from optical artifacts.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4 containing 150 mM NaCl.

    • Causality: HEPES is mandatory. Standard PBS cannot be used because phosphate ions competitively bind to the empty p-orbital of the boronic acid, artificially inflating the apparent Kd​ .

  • Probe Preparation: Dilute the DMPBA sensor to 5 µM in the HEPES buffer. Spike the solution with 1 µM Sulforhodamine 101 (inert reference dye).

  • Titration: Aliquot 2 mL of the probe solution into a quartz cuvette. Titrate D-glucose from 0 to 50 mM.

  • Data Acquisition: Excite at the sensor's absorption maximum. Record the emission of both the sensor and the reference dye.

  • Analysis: Plot the ratio of (Sensor Emission / Reference Emission) against glucose concentration. Fit the curve to the Benesi-Hildebrand equation to extract the Kd​ .

Protocol C: ROS Selectivity and Kinetic Profiling

Objective: Validate the specific oxidative deboronation of the probe by H₂O₂. Self-Validating Principle: Pre-incubation with a ROS scavenger confirms that the fluorescence response is chemically driven by oxidation, not by solvent polarity or pH shifts.

  • Assay Setup: Prepare three identical wells in a black 96-well microplate containing 10 µM of the DMPBA sensor in HEPES buffer (pH 7.4).

  • Control Conditions:

    • Well 1 (Blank): Add vehicle only.

    • Well 2 (Scavenger Control): Pre-incubate with 1 mM N-acetylcysteine (NAC) for 15 minutes.

  • ROS Introduction: Inject 100 µM of H₂O₂ into all wells simultaneously using an automated dispenser.

    • Causality: The electron-rich dimethoxy ring will rapidly facilitate the nucleophilic attack of H₂O₂[3].

  • Kinetic Readout: Measure fluorescence intensity every 10 seconds for 30 minutes.

  • Validation: Well 1 must remain flat. Well 3 (Probe + H₂O₂) should show a rapid logarithmic increase. Well 2 (NAC + H₂O₂) must show >90% signal suppression, proving the turn-on is exclusively ROS-mediated.

Sources

Application

Application Note: Optimized Reductive Amination of 2,5-Dimethoxy-4-formylphenylboronic Acid

Executive Summary The functionalization of formylphenylboronic acids via reductive amination is a critical transformation in the synthesis of boronic acid-based sensors, covalent inhibitors, and complex Suzuki-Miyaura bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of formylphenylboronic acids via reductive amination is a critical transformation in the synthesis of boronic acid-based sensors, covalent inhibitors, and complex Suzuki-Miyaura building blocks[1],[2]. However, 2,5-dimethoxy-4-formylphenylboronic acid presents unique chemoselectivity challenges. The presence of electron-donating methoxy groups alters the reactivity of both the formyl electrophile and the boronic acid moiety. This application note provides a self-validating, highly optimized protocol for the reductive amination of this substrate, prioritizing the preservation of the carbon-boron bond while maximizing amine yield.

Mechanistic Insights & Causality

A successful reductive amination must balance imine formation with subsequent reduction, without compromising sensitive functional groups. In the case of 2,5-dimethoxy-4-formylphenylboronic acid, two primary electronic effects dictate the reaction conditions:

  • Deactivation of the Formyl Group: The 5-methoxy group, situated ortho to the formyl moiety, donates electron density into the carbonyl carbon via resonance. This significantly reduces the electrophilicity of the aldehyde, making the initial nucleophilic attack by the amine sluggish compared to unsubstituted benzaldehydes[3]. Consequently, mild acid catalysis (e.g., acetic acid) or the use of amine hydrochloride salts is required to activate the carbonyl group for efficient imine/iminium formation[4].

  • Lability of the Boronic Acid (Protodeboronation): Boronic acids are susceptible to protodeboronation, a process exacerbated by electron-donating groups[3],[5]. The 2-methoxy and 5-methoxy groups enrich the electron density at the ipso-carbon (C1), rendering it highly susceptible to electrophilic cleavage if exposed to strong acids or elevated temperatures[3]. Therefore, harsh reducing conditions or high-temperature refluxing must be strictly avoided.

G A 2,5-Dimethoxy-4-formylphenylboronic Acid B 5-Methoxy Group (Ortho to Formyl) A->B C 2-Methoxy Group (Ortho to Boronic Acid) A->C D Decreased Aldehyde Electrophilicity (Requires Acid Catalysis) B->D Resonance Donation E Increased Protodeboronation Risk (Requires Mild pH/Temp) C->E Electron Enrichment at Ipso-Carbon F Optimal Condition: STAB + AcOH in DCE at RT D->F E->F

Caption: Electronic effects of methoxy substituents dictating reductive amination conditions.

Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)

Selecting the appropriate reducing agent is the most critical parameter in this workflow.4 (NaBH(OAc)₃, STAB) is the gold standard for this transformation[4],[6]. STAB is a mild hydride donor that exhibits exceptional chemoselectivity, reducing iminium ions much faster than aldehydes[7],[6]. This prevents the premature reduction of the starting material to the corresponding benzyl alcohol.

Quantitative Comparison of Reducing Agents
Reducing AgentTypical SolventSelectivity (Imine vs. Aldehyde)Boronic Acid StabilityTypical YieldMechanistic Causality / Notes
NaBH(OAc)₃ (STAB) DCE or THFExcellentHigh85-95%Mildly acidic nature facilitates imine formation without triggering protodeboronation. Preferentially reduces iminium ions[4],[7].
NaBH₃CN MeOHGoodModerate65-80%Requires external pH adjustment (pH ~5); generates highly toxic byproducts (HCN)[7].
NaBH₄ MeOH or EtOHPoorLow< 40%Rapidly reduces the unreacted aldehyde; basic nature and required protic solvent can degrade the boronic acid[7],[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observable checkpoints (In-Process Controls - IPCs) that verify the chemical state before proceeding, eliminating the "hit-or-miss" nature of complex synthesis[1],[5].

G A Aldehyde + Amine + AcOH (in Anhydrous DCE) B Imine/Iminium Formation (Stir 1-2h, RT) A->B C IPC 1: LC-MS / TLC Check (Verify Intermediate) B->C C->B Incomplete D Add STAB (Portion-wise, 0°C) C->D Imine Confirmed E Reduction Phase (Stir 4-12h, RT) D->E F IPC 2: Aldehyde Consumption (<2% remaining) E->F F->E Add STAB G Quench (NaHCO3) & Extraction F->G Complete

Caption: Self-validating workflow for reductive amination with integrated in-process controls.

Materials Required:
  • 2,5-Dimethoxy-4-formylphenylboronic acid (1.0 eq)

  • Amine (Primary or Secondary) (1.2 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 - 2.5 eq)[4]

  • Glacial Acetic Acid (0.1 - 1.0 eq, depending on amine basicity)[4]

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 M - 0.2 M)[4]

Step-by-Step Methodology:

Phase 1: System Preparation & Imine Formation

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,5-dimethoxy-4-formylphenylboronic acid (1.0 eq) and anhydrous DCE to achieve a 0.15 M concentration.

  • Add the amine (1.2 eq). If the amine is a free base, add glacial acetic acid (1.0 eq) to catalyze iminium formation[4]. (Note: If using an amine hydrochloride salt, the addition of external acid may be reduced or omitted, but 1.0 eq of a mild base like N,N-diisopropylethylamine (DIPEA) should be added to liberate the free amine in situ).

  • Stir the reaction mixture at room temperature for 1 to 2 hours.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass corresponding to the imine/iminium intermediate. Do not proceed to reduction until the aldehyde peak is significantly diminished.

Phase 2: Controlled Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. This controls the exotherm and minimizes potential protodeboronation[4],[5]. 6. Add STAB (2.0 eq) portion-wise over 10-15 minutes[4],[8]. 7. Self-Validation Checkpoint: A slight evolution of hydrogen gas may occur due to the reaction of STAB with acetic acid. This confirms the hydride reagent is active. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

Phase 3: Reaction Monitoring & Quenching 9. Self-Validation Checkpoint (IPC 2): Monitor the reaction via LC-MS or TLC. The reaction is complete when the imine intermediate is fully consumed and converted to the product mass. 10. Once complete, cool the mixture back to 0 °C. 11. Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (equal volume to the reaction solvent)[4]. 12. Self-Validation Checkpoint: Vigorous gas evolution (CO₂) will occur. This is a critical validation step; it confirms that excess STAB was present throughout the reaction, ensuring complete reduction. Stir until gas evolution ceases (approx. 30 minutes).

Phase 4: Isolation and Purification 13. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × volumes)[4]. (Note on Boronic Acid Partitioning: Boronic acids can sometimes partition into the aqueous layer, especially at high pH. Keeping the quench mildly basic (NaHCO₃, pH ~8) minimizes this[4]. If the product is highly polar, consider extracting with a 4:1 mixture of DCM:Isopropanol). 14. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4],[8]. 15. Purify via silica gel chromatography or reverse-phase preparative HPLC. Validation: Use Alizarin Red S stain on TLC plates to specifically visualize the boronic acid-containing product fractions.

References

  • Title: Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions Source: connectsci.au URL: 1

  • Title: Synthesis of (2-((Dimethylamino)methyl)phenyl)boronic acid: A Technical Guide Source: Benchchem URL: 4

  • Title: Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions Source: ResearchGate URL: 3

  • Title: 2-Amino-5-(4-formylphenyl)nicotinic acid | CAS 1261953-83-6 Source: Benchchem URL: 2

  • Title: [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 Source: Benchchem URL: 7

  • Title: Amination-reduction reaction as simple protocol for potential boronic molecular receptors Source: ResearchGate URL: 5

  • Title: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent Source: RSC Publishing URL: 8

  • Title: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5 Source: Benchchem URL: 6

Sources

Method

Functionalization of nanoparticles with 2,5-Dimethoxy-4-formylphenylboronic acid

Application Note: Functionalization of Nanoparticles with 2,5-Dimethoxy-4-formylphenylboronic Acid for Targeted cis-Diol Enrichment Executive Summary The precise engineering of nanoparticle surfaces is critical for targe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Nanoparticles with 2,5-Dimethoxy-4-formylphenylboronic Acid for Targeted cis-Diol Enrichment

Executive Summary

The precise engineering of nanoparticle surfaces is critical for targeted drug delivery, biomolecule isolation, and biosensing. This application note details the theoretical framework and step-by-step protocols for functionalizing amine-bearing nanoparticles with 2,5-Dimethoxy-4-formylphenylboronic acid (DMo-FPBA) . By leveraging dynamic covalent chemistry (imine formation) and boronate affinity, this bifunctional ligand transforms inert nanomaterials into highly selective matrices for the capture of cis-diol-containing compounds, such as glycoproteins, nucleosides, and catecholamines.

Mechanistic Principles & Rationale

The Role of 2,5-Dimethoxy-4-formylphenylboronic Acid

DMo-FPBA is a highly specialized bifunctional linker. Its architecture dictates its reactivity and application parameters:

  • The Formyl Group (-CHO): Serves as the anchoring site. It reacts with primary amines on the nanoparticle surface to form an intermediate imine (Schiff base)[1].

  • The Phenylboronic Acid Group (-B(OH)₂): Serves as the recognition moiety. It reversibly binds to 1,2- or 1,3-cis-diols to form cyclic boronate esters[2].

  • The 2,5-Dimethoxy Substituents: The causality behind choosing a dimethoxy-substituted ring over a bare phenyl ring lies in electronic modulation. Methoxy groups are strongly electron-donating via resonance. This increases the electron density on the boron atom, making it less Lewis acidic and effectively raising its pKa​ . Consequently, DMo-FPBA-functionalized nanoparticles require an alkaline microenvironment (pH 8.5–9.0) to convert the trigonal planar boronic acid into the reactive tetrahedral boronate anion necessary for cis-diol capture. This contrasts with electron-withdrawing substituents (e.g., fluorine), which lower the pKa​ for acidic binding[2]. Furthermore, the neighboring methoxy groups provide steric stabilization to the adjacent imine bond, enhancing the overall hydrolytic stability of the conjugate[3].

Dynamic Covalent Chemistry: Reductive Amination

The conjugation relies on a two-step reductive amination. First, the condensation of the formyl group with surface amines yields an imine. Because imine formation is an equilibrium reaction that generates water, utilizing anhydrous solvents (e.g., dehydrated methanol) is strictly required to drive the reaction forward via Le Chatelier’s principle[1]. Second, the reversible imine is locked into a stable secondary amine using sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces imines without prematurely reducing unreacted aldehyde groups[2].

Workflow NP Silica NP (SiO2) AmineNP Amine-Functionalized NP (SiO2-NH2) NP->AmineNP APTES (Silanization) ImineNP Imine Intermediate (SiO2-N=CH-Ar-B(OH)2) AmineNP->ImineNP DMo-FPBA (Anhydrous MeOH) FinalNP Boronate-Functionalized NP (SiO2-NH-CH2-Ar-B(OH)2) ImineNP->FinalNP NaBH3CN (Reduction)

Workflow of silica nanoparticle functionalization via reductive amination.

Experimental Protocols

Note: The following protocol is a self-validating system designed for silica nanoparticles (SiO₂), but the chemistry is universally applicable to any amine-rich substrate (e.g., PEI-coated magnetic nanoparticles or chitosan hydrogels).

Phase 1: Preparation of Amine-Functionalized Nanoparticles (SiO₂@APTES)
  • Dispersion: Suspend 100 mg of bare SiO₂ nanoparticles in 50 mL of anhydrous ethanol. Sonicate for 15 minutes to ensure monodispersity.

  • Silanization: Add 1.0 mL of (3-Aminopropyl)triethoxysilane (APTES) dropwise under continuous argon flow.

  • Reaction: Stir the mixture magnetically at 40 °C for 24 hours.

  • Validation Checkpoint 1: Isolate the nanoparticles via centrifugation (10,000 rpm, 10 min). Wash three times with ethanol. Perform Zeta potential analysis; a successful amination will shift the surface charge from highly negative (<-30 mV due to silanols) to positive (>+20 mV due to protonated amines).

Phase 2: Covalent Grafting of DMo-FPBA
  • Imine Condensation: Disperse 100 mg of the dried SiO₂@APTES in 150 mL of dehydrated methanol. Add 200 mg of 2,5-Dimethoxy-4-formylphenylboronic acid.

  • Equilibration: Agitate the mixture continuously for 12 hours at 30 °C in a sealed, moisture-free environment to maximize imine yield[2].

  • Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) incrementally. Add 40 mg portions every 6 hours (total 160 mg) to prevent rapid exothermic degradation. Maintain the reaction for an additional 24 hours[2].

  • Validation Checkpoint 2: Recover the particles (SiO₂@DMo-FPBA) via centrifugation. Wash extensively with methanol and deionized water to remove unreacted ligand. FTIR spectroscopy must confirm the disappearance of the primary amine N-H bending (~1560 cm⁻¹) and the appearance of strong B-O stretching vibrations (~1340 cm⁻¹).

Phase 3: cis-Diol Enrichment Assay
  • Binding: Disperse 10 mg of SiO₂@DMo-FPBA in 5 mL of binding buffer (50 mM ammonium bicarbonate, adjusted to pH 8.5 to account for the electron-donating methoxy groups). Add the target cis-diol (e.g., 1 mg/mL adenosine). Incubate for 2 hours at room temperature.

  • Washing: Isolate the nanoparticles and wash twice with the binding buffer to remove non-specifically bound molecules.

  • Elution: Resuspend the nanoparticles in 5 mL of acidic elution buffer (0.1 M acetic acid, pH 3.0). Incubate for 30 minutes. The acidic environment forces the boronate ester to hydrolyze back into the trigonal planar boronic acid, releasing the target[2].

Mechanism State1 Free Boronic Acid NP (Trigonal Planar, Inactive) State2 Boronate Anion NP (Tetrahedral, Active) State1->State2 Alkaline pH (>8.5) (OH- addition) State2->State1 Acidic pH State4 Boronate Ester Complex (Captured State) State2->State4 + cis-Diol State3 Target Molecule (cis-Diol Biomolecule) State3->State4 Binding State4->State1 Acidic Elution (pH 3.0) (Target Release)

Reversible pH-dependent binding mechanism of boronate affinity nanoparticles.

Quantitative Performance Data

The functionalization with DMo-FPBA drastically alters the adsorption profile of the nanoparticles. The table below summarizes the expected binding capacities for various biomolecules, demonstrating the high specificity of the boronate affinity interaction compared to non-specific adsorption on bare or aminated silica[2][4].

Target BiomoleculeMolecular ClassNaked SiO₂ Capacity (mg/g)SiO₂@APTES Capacity (mg/g)SiO₂@DMo-FPBA Capacity (mg/g)Optimal Binding pH
Adenosine Nucleoside (cis-diol)< 2.0< 5.045.8 ± 2.1 8.5
Dopamine Catecholamine (cis-diol)< 5.0~ 12.5134.0 ± 8.0 8.5
Ovalbumin Glycoprotein (cis-diol)~ 10.5~ 22.0363.0 ± 14.0 9.0
Deoxyadenosine Nucleoside (No cis-diol)< 2.0< 3.0< 3.5 8.5

Data synthesized and adapted from benchmark boronate affinity studies utilizing formylphenylboronic acid derivatives[2][4]. Note the negligible binding of deoxyadenosine, validating the absolute structural requirement for a 1,2- or 1,3-diol.

Troubleshooting & Optimization

  • Low Binding Capacity: If the binding capacity is lower than the benchmarks in the table, the imine reduction step may have failed, leading to ligand leaching during the washing steps. Ensure NaBH₃CN is fresh and added incrementally[2]. Alternatively, the binding pH may not be high enough to overcome the pKa​ shift induced by the dimethoxy groups. Titrate the binding buffer up to pH 9.0.

  • Nanoparticle Aggregation: Boronic acids can form anhydrides (boroxines) between adjacent nanoparticles if dehydrated excessively. Store the final SiO₂@DMo-FPBA nanoparticles in a slightly damp state or lyophilize them with a non-diol cryoprotectant.

Sources

Application

Synthesis of Boronate Ester-Linked Polymers: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Power and Versatility of Dynamic Boronate Ester Bonds Boronate ester-linked polymers have emerged as a class of "smart" materials with significant potential across a wide range of applications, from dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Versatility of Dynamic Boronate Ester Bonds

Boronate ester-linked polymers have emerged as a class of "smart" materials with significant potential across a wide range of applications, from drug delivery and tissue engineering to self-healing materials and sensors.[1][2][3] The key to their versatility lies in the dynamic covalent nature of the boronate ester bond, formed through the reversible reaction between a boronic acid and a diol.[1][4][5] This dynamic equilibrium allows for the design of polymers that can respond to specific environmental cues such as pH, glucose concentration, and temperature, leading to controlled changes in their structure and properties.[4][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of boronate ester-linked polymers. We will delve into the fundamental principles, explore various synthetic strategies with a focus on the causality behind experimental choices, and provide detailed, step-by-step protocols for key methodologies.

I. Fundamental Principles of Boronate Ester Formation

The formation of a boronate ester is a condensation reaction between a boronic acid and a compound containing 1,2- or 1,3-diol moieties.[3] The stability and formation kinetics of the boronate ester bond are highly dependent on the pH of the surrounding environment. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The anionic form is more reactive towards diols, and therefore, boronate ester formation is generally favored at higher pH values.[8]

The reversibility of this bond is a key feature. Under acidic conditions, the boronate ester bond is susceptible to hydrolysis, leading to the dissociation of the polymer network.[7][9] This pH-dependent behavior is the foundation for many of the stimuli-responsive applications of these polymers, particularly in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular endosomes.[7][9]

II. Strategic Approaches to the Synthesis of Boronate Ester-Linked Polymers

The synthesis of boronate ester-linked polymers can be broadly categorized into two main approaches:

  • Grafting-to/Crosslinking Approach: This method involves the synthesis of two separate polymer chains, one functionalized with boronic acid groups and the other with diol groups. These two polymers are then mixed under appropriate conditions to form a cross-linked network through boronate ester linkages. This approach offers excellent control over the properties of the final material by allowing for the independent synthesis and characterization of the precursor polymers.

  • Polymerization of Boronic Acid-Containing Monomers: This strategy involves the direct polymerization of monomers that already contain a boronic acid or a protected boronate ester functionality. This method can be used to create a variety of polymer architectures, including linear polymers, block copolymers, and star polymers.

A critical aspect in the design of boronate ester-linked polymers for biomedical applications is ensuring their stability and responsiveness at physiological pH (around 7.4). Standard phenylboronic acids often require basic conditions for efficient esterification. To overcome this, specialized monomers like Wulff-type boronic acids have been developed. These structures contain an intramolecular coordination bond that lowers the pKa of the boronic acid, facilitating boronate ester formation at neutral or even slightly acidic pH.[10][11][12]

III. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of key components and the final assembly of boronate ester-linked polymers.

Protocol 1: Synthesis of a Boronic Acid-Containing Monomer via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Here, we detail the synthesis of a poly(3-acrylamidophenylboronic acid) (PAPBA) macro-RAFT agent.

Rationale for Experimental Choices:

  • Monomer (3-Acrylamidophenylboronic acid - APBA): Chosen for its polymerizable acrylamide group and the presence of the boronic acid functionality.

  • Chain Transfer Agent (CTA) (2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid - DDMAT): A commonly used trithiocarbonate CTA suitable for controlling the polymerization of acrylamido monomers.

  • Initiator (2,2′-azobis(isobutyronitrile) - AIBN): A standard thermal initiator for free radical polymerization.

  • Solvent (DMF/water mixture): Provides good solubility for the monomer, CTA, and initiator, and the presence of a small amount of water can help to solubilize the boronic acid monomer.

  • Reaction Temperature (70 °C): A typical temperature for AIBN-initiated RAFT polymerization, providing a suitable rate of initiation.

  • Molar Ratios ([APBA]₀:[DDMAT]₀:[AIBN]₀): The ratio of monomer to CTA determines the target degree of polymerization, while the CTA to initiator ratio influences the "livingness" of the polymerization. A common starting point is a 50:1:0.2 ratio.[13]

Experimental Workflow Diagram:

RAFT_Polymerization cluster_reactants Reactants cluster_process Process cluster_product Product APBA 3-Acrylamidophenylboronic acid (APBA) Mixing Dissolve reactants in solvent APBA->Mixing DDMAT DDMAT (RAFT Agent) DDMAT->Mixing AIBN AIBN (Initiator) AIBN->Mixing Solvent DMF/Water (95/5) Solvent->Mixing Degassing Deoxygenate via Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Heat at 70°C Degassing->Polymerization PAPBA Poly(3-acrylamidophenylboronic acid) (PAPBA) Polymerization->PAPBA Purification Purification (e.g., Dialysis) PAPBA->Purification Hydrogel_Formation cluster_polymers Polymer Solutions cluster_process Process cluster_product Product PAPBA_sol PAPBA Solution Mixing Mix Polymer Solutions PAPBA_sol->Mixing PVA_sol PVA Solution PVA_sol->Mixing Gelation Spontaneous Crosslinking Mixing->Gelation Hydrogel Boronate Ester Hydrogel Gelation->Hydrogel

Sources

Method

Advanced Orthogonal Reactivity Strategies: Navigating Aldehyde and Boronic Acid Chemistries

Here is a comprehensive, in-depth technical guide and application note on orthogonal reactivity strategies for aldehyde and boronic acid groups. In the development of complex bioconjugates, targeted therapeutics (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, in-depth technical guide and application note on orthogonal reactivity strategies for aldehyde and boronic acid groups.

In the development of complex bioconjugates, targeted therapeutics (such as Antibody-Drug Conjugates and PROTACs), and dynamic materials, the ability to selectively address multiple functional groups on a single scaffold is a critical challenge. Aldehydes and boronic acids represent two highly versatile, yet chemically distinct, reactive handles.

This application note explores the mechanistic causality behind their reactivity, providing self-validating protocols for both sequential orthogonal functionalization (reacting one group while preserving the other) and synergistic bioorthogonal ligation (exploiting their proximity for accelerated coupling).

Mechanistic Causality of Orthogonal Reactivity

To achieve true orthogonality, experimental design must exploit the distinct electronic and pH-dependent requirements of each functional group.

  • Aldehyde Reactivity (Electrophilic Condensation): The carbonyl carbon of an aldehyde is highly electrophilic and reacts readily with α -effect nucleophiles (e.g., oxyamines, hydrazines) to form oximes or hydrazones[1]. This reaction is optimal at mildly acidic to neutral pH (4.5–7.0). Under these conditions, the nucleophile is sufficiently unprotonated to attack, while the medium provides enough protons to facilitate the subsequent dehydration step[1]. Crucially, this process requires no transition metals and leaves boronic acids completely intact.

  • Boronic Acid Reactivity (Lewis Acidity & Transmetalation): Boronic acids possess an empty p-orbital, making them mild Lewis acids. They can reversibly bind 1,2- or 1,3-diols in aqueous solutions to form cyclic boronate esters[2]. More permanently, under basic conditions (pH > 8), they form a reactive boronate anion that facilitates transmetalation to a Pd(II) center in Suzuki-Miyaura cross-couplings[3].

  • The Orthogonal Window: Because oxime ligation is metal-free and acid-catalyzed, it can be executed first without degrading the boronic acid. Conversely, aldehydes can survive the mild basic conditions of modern Suzuki couplings, provided that primary amines and strong enolizable bases are excluded from the reaction mixture[3][4].

Quantitative Data Summary
Reaction TypeTarget GroupReagents / CatalystOptimal pHKinetics ( k ) / YieldOrthogonality Profile
Oxime Ligation Aldehyde R−ONH2​ , Aniline (cat.)4.5 – 6.0 10−4 to 10−2M−1s−1 Preserves Boronic Acids & Halides[1]
Suzuki-Miyaura Boronic Acid R−X , Pd(dppf)Cl2​ , Base8.0 – 10.0High Yield (70-95%)Preserves Aldehydes (Base-dependent)[3]
Boronate Ester Boronic Acid1,2-Diols or SHA7.0 – 8.5Fast (Dynamic/Reversible)Preserves Aldehydes[2]
2fPBA Ligation Both (Synergistic)Hydrazine / Hydroxylamine7.0 – 7.4 ∼103M−1s−1 Orthogonal to SPAAC & Tz-TCO[5][6]

Protocol A: Sequential Orthogonal Functionalization

Objective: To selectively functionalize a scaffold containing both an aliphatic/aromatic aldehyde and an arylboronic acid using a two-step, self-validating workflow.

Step 1: Aldehyde-Selective Oxime Ligation

  • Preparation: Dissolve the bifunctional scaffold (1 eq, 10 mM) in a 1:1 mixture of Acetonitrile and 100 mM Sodium Acetate buffer (pH 5.5).

  • Reaction: Add the oxyamine-functionalized payload (1.2 eq) and aniline (10 mM) to act as a nucleophilic catalyst[1]. Stir at room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Analyze the reaction mixture. Confirm the presence of the [M+H]+ peak corresponding to the oxime product. Crucially, verify that the boronic acid isotopic pattern remains unreacted (often visible as [M−H2​O+H]+ or [M+MeOH+H]+ depending on the ionization solvent). Do not proceed until the aldehyde is fully consumed.

  • Isolation: Lyophilize or perform a mild organic extraction (e.g., EtOAc/Water) to isolate the oxime-boronic acid intermediate.

Step 2: Boronic Acid-Selective Suzuki-Miyaura Coupling

  • Preparation: Dissolve the purified oxime-boronic acid intermediate (1 eq) and the aryl halide partner (1.1 eq) in degassed THF/H 2​ O (9:1)[3].

  • Reaction: Add K2​CO3​ (3 eq) and Pd(dppf)Cl2​ (0.05 eq). Heat to 70°C under an N2​ atmosphere for 4-6 hours (alternatively, apply microwave irradiation at 100°C for 20 minutes)[3].

  • Validation Checkpoint (LC-MS & TLC): Monitor for the disappearance of the boronic acid intermediate and the emergence of the fully functionalized biaryl conjugate. The robust oxime linkage will remain intact under these conditions.

G Start Bifunctional Scaffold (Aldehyde + Boronic Acid) Oxime Oxime Ligation (pH 4.5-6.0) Start->Oxime R-ONH2 Aniline (cat.) Suzuki Suzuki-Miyaura Coupling (pH 8-9, Pd) Start->Suzuki R'-X, Pd(0) Base Intermediate1 Oxime-Boronic Acid Intermediate Oxime->Intermediate1 Final Dual Conjugate (Fully Functionalized) Oxime->Final Intermediate2 Aldehyde-Biaryl Intermediate Suzuki->Intermediate2 Suzuki->Final Intermediate1->Suzuki R'-X, Pd(0) Base Intermediate2->Oxime R-ONH2 Aniline (cat.)

Workflow of Sequential Orthogonal Functionalization of Aldehyde and Boronic Acid groups.

The Synergistic Exception: 2-Formylphenylboronic Acid (2fPBA)

When an aldehyde and a boronic acid are positioned ortho to each other on an aromatic ring (e.g., 2-formylphenylboronic acid), their orthogonal nature collapses into a highly synergistic, ultra-fast bioorthogonal reaction[7].

Mechanistic Causality: The boronic acid acts as an intramolecular Lewis acid, activating the adjacent aldehyde for rapid nucleophilic attack by an α -effect amine (such as a hydrazine or hydroxylamine). Following imine/hydrazone formation, the nitrogen lone pair coordinates with the boron atom, driving a rapid cyclization to form a highly stable, zwitterionic boron-nitrogen heterocycle (e.g., a 2,3,1-benzodiazaborine)[5].

This neighboring-group assistance accelerates the reaction rate ( k≈103M−1s−1 ) to be orders of magnitude faster than standard oxime ligations[5]. Furthermore, this reaction is mutually orthogonal to other popular click chemistries, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine-trans-Cyclooctene (Tz-TCO) ligations, allowing for one-pot triple functionalization[5][6][8].

Protocol B: 2fPBA-Hydrazine Bioorthogonal Ligation

  • Preparation: Prepare a 50 μ M solution of the 2fPBA-tagged biomolecule in PBS buffer (pH 7.4).

  • Reaction: Add the hydrazine- or hydroxylamine-functionalized probe (1.5 eq). (Optional: If performing multiplexed labeling, add the SPAAC and Tz-TCO reagents simultaneously[6][9]).

  • Incubation: Incubate at room temperature for 10-15 minutes. No copper catalyst or extreme pH is required.

  • Validation Checkpoint (UV-Vis & ESI-MS): The formation of the benzodiazaborine can be monitored via a distinct UV-Vis/fluorescence shift or by ESI-MS[5]. Confirm the absence of cross-reactivity by verifying the specific mass additions of each orthogonal probe.

G A 2-Formylphenylboronic Acid (2fPBA) C Hydrazone Intermediate (Transient) A->C Rapid Condensation (k ~ 10^3 M^-1 s^-1) B alpha-Nucleophile (e.g., Hydrazine) B->C Rapid Condensation (k ~ 10^3 M^-1 s^-1) D Benzodiazaborine (Stable B-N Heterocycle) C->D Intramolecular B-N Coordination E Mutually Orthogonal to: SPAAC & Tz-TCO Ligations D->E Chemoselective Multiplexing

Mechanism of 2fPBA Synergistic Ligation and its application in multiplexed bioorthogonal chemistry.

References

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. (2021).

  • Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. Chem Commun (Camb). (2015).

  • Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. ResearchGate.

  • Comparing 3-Bromobenzo[b]thiophene-2-carbaldehyde with other thiophene aldehydes in synthesis. Benchchem.

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. J Am Chem Soc. (2017).

  • Triple, Mutually Orthogonal Bioorthogonal Pairs through the Design of Electronically Activated Sulfamate-Containing Cycloalkynes. J Am Chem Soc. (2020).

  • Boronic Acid-Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. Org Lett. (2017).

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid

Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to this valuable building block. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2,5-Dimethoxy-4-formylphenylboronic acid?

A1: The most prevalent and generally reliable method is a multi-step sequence starting from 2,5-dimethoxybenzaldehyde. The core strategy involves:

  • Protection of the formyl group: The aldehyde is highly reactive towards the organolithium reagents used in the subsequent step. Therefore, it must be protected, typically as a diethyl or dimethyl acetal.

  • Directed Ortho-Metalation (DoM): The protected intermediate is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The methoxy groups direct the deprotonation to the C-4 position.

  • Borylation: The resulting aryllithium species is quenched with a boron electrophile, most commonly an trialkyl borate like triisopropyl borate or trimethyl borate, to form a boronate ester intermediate.

  • Hydrolysis (Deprotection & Work-up): An acidic aqueous work-up serves a dual purpose: it hydrolyzes the acetal to regenerate the formyl group and hydrolyzes the boronate ester to yield the final boronic acid product.

Q2: Why is protection of the formyl group necessary?

A2: The formyl (aldehyde) group is electrophilic and contains a weakly acidic α-proton. Organolithium reagents are potent nucleophiles and strong bases. Without protection, the organolithium reagent would readily attack the aldehyde carbonyl, leading to a secondary alcohol after work-up, or engage in other unwanted side reactions instead of performing the desired ortho-deprotonation.

Q3: How stable is the final product, and what are the recommended storage conditions?

A3: Phenylboronic acids, in general, can be susceptible to degradation, particularly protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions, or oxidative decomposition. The presence of the electron-donating methoxy groups and the electron-withdrawing formyl group lends it moderate stability. For long-term storage, it is recommended to keep the solid product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light.[1]

Q4: Can I use a palladium-catalyzed borylation (e.g., Miyaura borylation) to synthesize this compound?

A4: While the Miyaura borylation is a powerful method for creating arylboronic esters, it would require a pre-functionalized starting material, such as 4-bromo-2,5-dimethoxybenzaldehyde.[2] This route is certainly viable but may involve more steps to prepare the necessary halogenated precursor compared to the DoM approach, which builds directly off the more readily available 2,5-dimethoxybenzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Area 1: Low or No Product Yield

Q5: My reaction resulted in a very low yield. What are the most likely causes?

A5: Low yield is a common issue that can originate from several steps in the process. The lithiation-borylation sequence is particularly sensitive.[3][4] Let's break down the possibilities.

  • Cause 1: Inefficient Lithiation. This is the most frequent culprit.

    • Wet Solvents/Glassware: Organolithium reagents react instantly with water. Ensure all solvents (THF, diethyl ether) are rigorously dried and glassware is oven- or flame-dried under vacuum before use.

    • Inactive n-BuLi: Butyllithium solutions can degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.

    • Incorrect Temperature: The lithiation step is typically performed at low temperatures (e.g., -78°C to -40°C) to prevent side reactions and decomposition of the lithiated intermediate.[3] Allowing the temperature to rise prematurely can drastically lower the yield.

  • Cause 2: Inefficient Borylation.

    • Poor Electrophile Quality: Ensure the trialkyl borate is of high purity and has been stored under anhydrous conditions.

    • Insufficient Reaction Time/Temperature: While the initial quench should be cold, the reaction often needs to warm slowly to room temperature to ensure the subsequent rearrangement and formation of the boronate ester is complete.[5]

  • Cause 3: Product Loss During Work-up.

    • Protodeboronation: Overly aggressive acidic conditions (very low pH) or prolonged exposure to the acidic work-up can cause the C-B bond to cleave, replacing the boronic acid with a hydrogen atom. Use a buffered or carefully controlled acidic quench (e.g., saturated NH₄Cl or dilute HCl).

    • Emulsion Formation: The presence of various salts and organic species can lead to emulsions during extraction, trapping the product. If this occurs, adding brine or filtering the entire mixture through a pad of celite can help break the emulsion.

Problem Area 2: Product Purity Issues

Q6: My final product is contaminated with a significant amount of starting material (the protected aldehyde). What went wrong?

A6: This is a clear indication of failed or incomplete lithiation. Refer to "Cause 1" in the previous question. The primary actions are to re-verify the anhydrous conditions of your setup and confirm the activity and stoichiometry of your n-BuLi.

Q7: My NMR spectrum shows impurities, but not starting material. What could they be?

A7: Several byproducts can form. Comparing your spectra to the possibilities below can help with identification.

Potential Byproduct Formation Mechanism Mitigation Strategy
2,5-DimethoxybenzaldehydeIncomplete protection of the aldehyde or premature deprotection during work-up.Ensure protection reaction goes to completion. Use milder hydrolysis conditions if necessary.
4-Carboxy-2,5-dimethoxyphenylboronic acidOxidation of the formyl group. This can happen if the reaction is exposed to air for extended periods, especially under basic conditions, or if oxidizing contaminants are present.[6]Maintain an inert atmosphere throughout the process. Use degassed solvents for work-up.
Protodeboronated Product (2,5-Dimethoxybenzaldehyde)Cleavage of the C-B bond during acidic work-up.[7]Perform the acidic hydrolysis at low temperatures (0-5°C) and avoid excessively low pH.
Borinic Acid/Ester ByproductsFormed from reaction of the aryllithium with the product boronate ester.Ensure slow addition of the aryllithium to the borate ester or vice-versa, maintaining a low reaction temperature to prevent this bimolecular side reaction.

Q8: The isolated product is a sticky oil or an off-white/yellow solid that is difficult to purify. What is the best purification strategy?

A8: While column chromatography can be used, a highly effective and scalable method is purification via a pH-controlled recrystallization.[6][8] Boronic acids are acidic (pKa ~9) and form water-soluble boronate salts in alkaline solutions.[2]

  • Dissolve the crude product in a suitable organic solvent (like toluene or MTBE).

  • Extract the organic phase with a mild aqueous base (e.g., 1M Na₂CO₃ or dilute NaOH) to a pH of ~10-11. The boronic acid will move into the aqueous layer as its sodium salt, leaving many non-acidic organic impurities behind.[6]

  • Wash the aqueous layer with a clean organic solvent (e.g., toluene) to remove any remaining neutral impurities.[9]

  • Cool the aqueous layer in an ice bath and slowly acidify with cold dilute HCl to a pH of ~2-3. The purified boronic acid will precipitate out.

  • Filter the solid, wash with cold water, and dry under vacuum. This procedure is highly effective at removing organic impurities and often yields a clean, crystalline solid.[6]

Visualized Workflows

Overall Synthetic Workflow

The following diagram outlines the key stages for the synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid.

SynthesisWorkflow Start Start: 2,5-Dimethoxybenzaldehyde Protection Step 1: Acetal Protection (e.g., EtOH, H+) Start->Protection Lithiation Step 2: Directed Ortho-Metalation (e.g., n-BuLi, THF, -78°C) Protection->Lithiation Borylation Step 3: Borylation (e.g., B(O-iPr)₃) Lithiation->Borylation Hydrolysis Step 4: Acidic Hydrolysis & Work-up (e.g., dilute HCl) Borylation->Hydrolysis Purification Step 5: Purification (pH-controlled recrystallization) Hydrolysis->Purification Product Product: 2,5-Dimethoxy-4- formylphenylboronic acid Purification->Product TroubleshootingTree Problem Problem: Low Product Yield CheckSM Starting material recovered? Problem->CheckSM CauseLithiation Cause: Incomplete Lithiation - Check BuLi titre - Ensure anhydrous conditions - Verify temperature control CheckSM->CauseLithiation Yes CheckWorkup Complex mixture of byproducts? CheckSM->CheckWorkup No CauseSideReactions Cause: Side Reactions - Protodeboronation (harsh pH) - Air oxidation - Temperature too high CheckWorkup->CauseSideReactions Yes CausePurification Cause: Purification Loss - Product left in mother liquor - Emulsion during extraction - Incorrect pH for precipitation CheckWorkup->CausePurification No

Caption: Decision tree for troubleshooting low yields.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Protection of 2,5-Dimethoxybenzaldehyde

  • To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1.0 eq), ethanol (or ethylene glycol, 1.5 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.02 eq).

  • Equip the flask with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux until water is no longer collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction to room temperature. Quench with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal, which can often be used without further purification.

Step 2: Lithiation and Borylation

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Dissolve the protected aldehyde (1.0 eq) in anhydrous THF (approx. 0.3 M) and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • In a separate dry flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Transfer the cold aryllithium solution via cannula into the triisopropyl borate solution at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 2M HCl (aq) until the pH is ~2. Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of both the boronate ester and the acetal.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, follow the pH-controlled recrystallization procedure described in Q8 .

References

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). Semantic Scholar. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. University of Bristol Research Portal. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]

  • Mykura, R. C., et al. (2021). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 23(15), 5879–5883. [Link]

  • Supporting Information for Nickel- and Palladium-Catalyzed Suzuki–Miyaura Coupling of Amides. The Royal Society of Chemistry. [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Process for preparing highly pure formylphenylboronic acids.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. [Link]

  • Process for preparing highly pure formylphenyl boronic acid derivatives.
  • 2,5-DIMETHOXY-2,5-DIHYDROFURAN. Organic Syntheses. [Link]

  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. ResearchGate. [Link]

  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI. [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Technical University of Munich. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. National Center for Biotechnology Information. [Link]

  • Optimization of the Process Parameters for the Preparation of Activated Carbon from Low Cost Phoenix Dactylifera Using Response. Semantic Scholar. [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]

  • One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan. BioResources. [Link]

  • Superelectrophilic activation of 5-hydroxymethylfurfural and 2,5-diformylfuran: organic synthesis based on biomass-derived products. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. ACS Omega. [Link]

  • Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. ResearchGate. [Link]

  • Optimization of operating parameters for 2,5-furandicarboxylic acid recovery using electrodialysis with bipolar membrane and traditional electrodialysis systems. ScienceDirect. [Link]

Sources

Optimization

Technical Support Center: Preventing Protodeboronation of 2,5-Dimethoxy-4-formylphenylboronic Acid

Executive Summary 2,5-Dimethoxy-4-formylphenylboronic acid is a highly functionalized, sterically hindered, and electron-deficient building block. While valuable for drug development and materials science, it is notoriou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-4-formylphenylboronic acid is a highly functionalized, sterically hindered, and electron-deficient building block. While valuable for drug development and materials science, it is notoriously susceptible to protodeboronation (PDB) —the premature cleavage of the carbon-boron bond to yield 2,5-dimethoxybenzaldehyde as a dead-end byproduct.

This guide provides the mechanistic causality behind this degradation and outlines self-validating, field-proven protocols to suppress PDB and maximize Suzuki-Miyaura cross-coupling yields.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2,5-Dimethoxy-4-formylphenylboronic acid degrade so rapidly under standard Suzuki conditions? A1: The degradation is driven by a highly specific, base-catalyzed pathway. Seminal kinetic studies by Lloyd-Jones and co-workers demonstrated that highly electron-deficient and ortho-substituted arylboronic acids do not undergo simple concerted proton transfer [1]. Instead, the electron-withdrawing para-formyl group and the sterically demanding ortho-methoxy group push the reaction into a "Mechanism IV" regime. In this pathway, the intermediate boronate complex undergoes unimolecular heterolysis to liberate a highly reactive transient aryl anion, which is immediately protonated by water to form the des-boro byproduct.

Q2: Should I use a strong base like NaOH or KOH to accelerate the coupling? A2: Absolutely not. Strong aqueous bases (high pH) rapidly drive the equilibrium toward the trihydroxyboronate complex, [ArB(OH)3​]− , which is the direct precursor to the transient aryl anion [1][2]. To suppress this heterolysis, you must use mild, anhydrous bases. Fluoride sources (e.g., CsF, KF) or weak phosphate bases (e.g., anhydrous K3​PO4​ ) are strongly recommended because they facilitate transmetalation without generating the unstable trihydroxyboronate intermediate associated with aqueous hydroxide bases.

Q3: How does the choice of palladium catalyst influence protodeboronation? A3: Protodeboronation and transmetalation are competing pathways diverging from the boronate complex. If the catalytic cycle is slow—often due to the steric hindrance of the ortho-methoxy group—PDB will dominate [2]. You must use a highly active, sterically accommodating catalyst system (e.g., Buchwald precatalysts like XPhos Pd G3 or PEPPSI-IPr) to accelerate the transmetalation step, effectively outcompeting the background degradation [3].

Q4: Is water completely forbidden in this reaction? A4: While some Suzuki couplings benefit from aqueous biphasic conditions, water is the primary proton source for the transient aryl anion in Mechanism IV PDB. For 2,5-Dimethoxy-4-formylphenylboronic acid, strictly anhydrous conditions are paramount [2].

Pathway Visualization

G ArB 2,5-Dimethoxy-4-formyl- phenylboronic acid Boronate Boronate Complex [ArB(OH)3]- /[ArB(F)3]- ArB->Boronate Base / Nucleophile ArylAnion Transient Aryl Anion [Ar]- Boronate->ArylAnion Heterolysis (Mech IV) PdCycle Transmetalation (Pd-Ar') Boronate->PdCycle Fast Catalyst Degradation Protodeboronated Byproduct (Ar-H) ArylAnion->Degradation H2O / H+ Product Cross-Coupled Product PdCycle->Product Reductive Elimination

Competing pathways: Productive transmetalation vs. Mechanism IV protodeboronation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of productive cross-coupling versus protodeboronation for sterically hindered, electron-deficient arylboronic acids.

Base / Solvent SystemCatalyst SystemTemp (°C)PDB Byproduct (%)Cross-Coupled Yield (%)Mechanistic Rationale
NaOH (aq) / THF Pd(PPh3​)4​ (5 mol%)80 °C> 85%< 10%High pH drives boronate formation; slow catalyst fails to outcompete heterolysis.
K2​CO3​ / Dioxane: H2​O Pd(dppf)Cl2​ (5 mol%)80 °C~ 50%~ 40%Moderate pH reduces PDB rate, but water presence still traps transient anions.
CsF (anhydrous) / Dioxane XPhos Pd G3 (2 mol%) 65 °C < 15% > 80% Fluoride activates boron without OH-; bulky ligand accelerates transmetalation.
K3​PO4​ (anhydrous) / THFXPhos Pd G3 (2 mol%)65 °C< 10%> 85%Insoluble weak base limits free boronate concentration; fast catalytic turnover.

Experimental Protocol: Anhydrous Suzuki-Miyaura Workflow

To ensure a self-validating system, this protocol incorporates strict environmental controls and in-process monitoring to verify that transmetalation is outcompeting degradation.

Step 1: Reagent Verification & Preparation

  • Verify the integrity of the 2,5-Dimethoxy-4-formylphenylboronic acid via 1H NMR prior to use. Boronic acids can degrade during storage; ensure the aldehyde proton (~10.4 ppm) integrates 1:1 with the aromatic protons, and no 2,5-dimethoxybenzaldehyde is present.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon.

Step 2: Reaction Assembly (Glovebox or Strict Schlenk Technique)

  • Charge the flask with the aryl halide (1.0 equiv), 2,5-Dimethoxy-4-formylphenylboronic acid (1.3 equiv—slight excess compensates for unavoidable trace PDB), and anhydrous, finely milled K3​PO4​ (2.0 equiv).

  • Add the precatalyst, XPhos Pd G3 (2–5 mol%), which provides the necessary steric bulk and rapid oxidative addition/transmetalation kinetics required to outpace Mechanism IV heterolysis.

  • Seal the flask with a rubber septum and remove from the glovebox (if used).

Step 3: Solvent Addition & Degassing

  • Add strictly anhydrous 1,4-dioxane or THF (0.1–0.2 M relative to the aryl halide) via syringe.

  • Perform three freeze-pump-thaw cycles. Causality note: Oxygen promotes oxidative homocoupling of the boronic acid, which not only consumes the reagent but generates moisture as a byproduct, triggering the PDB cascade.

Step 4: Execution & In-Process Monitoring

  • Heat the reaction mixture to 60–65 °C. Do not exceed 70 °C, as thermal energy exponentially increases the rate of unimolecular boronate heterolysis.

  • Self-Validation Check: After 1 hour, withdraw a 50 µL aliquot via a degassed syringe. Quench immediately into anhydrous methanol and analyze via LC-MS.

  • Diagnostic: Compare the UV integration of the desired product mass against the des-boro byproduct (2,5-dimethoxybenzaldehyde, m/z ~166). If the byproduct exceeds 20%, the catalytic cycle is too slow (consider increasing catalyst loading) or the system contains trace moisture.

Step 5: Quench and Workup

  • Only after full conversion of the aryl halide is confirmed, cool the reaction to room temperature.

  • Quench with water (or saturated NH4​Cl ) and extract with EtOAc. Proceed to standard silica gel chromatography.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Benchchem Technical Support. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts.
Troubleshooting

Purification methods for 2,5-Dimethoxy-4-formylphenylboronic acid from crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7)[1]. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7)[1].

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this specific molecule. The presence of two electron-donating methoxy groups activates the aromatic ring, making it highly susceptible to protodeboronation. Simultaneously, the electrophilic formyl group is prone to unwanted acetalization, and the boronic acid moiety itself is notorious for forming boroxines (anhydrides) and streaking on standard silica gel[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery from crude reaction mixtures.

Part 1: Core Purification Methodologies

Method A: Acid-Base Extraction (Primary Recommendation)

Acid-base extraction utilizes the difference in solubility of a compound in its neutral versus ionized form to induce phase separation[3]. Boronic acids typically have a pKa of 8–9. By treating the crude mixture with a strong aqueous base, the boronic acid is converted into a tetrahedral boronate anion, rendering it highly water-soluble while leaving neutral organic impurities behind[4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Add 1–2 M aqueous NaOH (1.5 equivalents relative to the theoretical yield)[4]. Stir vigorously for 15 minutes. Causality: The hydroxide ion attacks the empty p-orbital of the boron, forming a highly polar, water-soluble boronate salt.

  • Phase Separation: Transfer to a separatory funnel and collect the aqueous layer. Wash the organic layer once more with a small volume of 1 M NaOH to ensure complete extraction.

  • Organic Wash: Wash the combined aqueous layers with fresh Ethyl Acetate to remove non-acidic impurities (e.g., phosphine ligands, unreacted aryl halides)[4]. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while monitoring with a pH meter until the solution reaches pH 3–4. Causality: Neutralizing the boronate regenerates the free boronic acid, which precipitates or becomes organic-soluble.

  • Recovery: Extract the acidified aqueous layer 3 times with Ethyl Acetate.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (temperature < 35°C to prevent formyl degradation).

AcidBase Crude Crude Mixture in EtOAc NaOH Add 1-2 M NaOH (aq) Crude->NaOH Split1 Phase Separation NaOH->Split1 Org1 Organic Phase (Non-acidic impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Boronate Anion) Split1->Aq1 Keep Acidify Acidify to pH 3-4 with HCl (aq) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Product Purified Boronic Acid in Organic Phase Extract->Product

Workflow for the Acid-Base Extraction of Boronic Acids from Crude Mixtures.

Method B: Diethanolamine (DEA) Adduct Derivatization (For Stubborn Mixtures)

If acid-base extraction fails due to emulsions or highly polar impurities, derivatization is required. Diethanolamine (DEA) coordinates with the boronic acid to form a stable, crystalline zwitterion that precipitates out of non-polar solvents[5][6].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude boronic acid in a non-polar solvent (e.g., Toluene or Diethyl Ether)[6].

  • Derivatization: Add 1.1 equivalents of Diethanolamine. Stir at room temperature for 2 hours.

  • Isolation: The DEA-boronate adduct will crash out as a white crystalline solid[5]. Collect via vacuum filtration and wash with cold Diethyl Ether to remove impurities.

  • Hydrolysis: Suspend the solid in a biphasic mixture of Ethyl Acetate and 0.5 M aqueous HCl[6]. Stir vigorously until the solid completely dissolves (indicating hydrolysis back to the free boronic acid).

  • Phase Separation: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

DEAAdduct Impure Impure Boronic Acid in Toluene AddDEA Add Diethanolamine (DEA) Impure->AddDEA Precipitate DEA-Boronate Zwitterion Precipitates AddDEA->Precipitate Filter Filter & Wash (Removes Impurities) Precipitate->Filter Hydrolyze Biphasic Hydrolysis (0.5 M HCl / EtOAc) Filter->Hydrolyze Pure Pure Boronic Acid (Organic Phase) Hydrolyze->Pure

Pathway for DEA Adduct Formation and Subsequent Hydrolysis.

Part 2: Quantitative Data & System Parameters

To ensure self-validating experimental setups, refer to the following quantitative parameters when designing your purification strategy.

Table 1: Physicochemical Properties & Partitioning Data

ParameterValue / RecommendationMechanistic Rationale
Aqueous Extraction pH > 12.0 (using 1-2 M NaOH)Ensures complete conversion to the tetrahedral boronate anion for maximum aqueous solubility.
Aqueous Acidification pH 3.0 – 4.0Neutralizes the boronate back to the free boronic acid without inducing acid-catalyzed protodeboronation.
TLC Solvent System DCM : MeOH (10:1 or 5:1)Standard Hexane/EtOAc lacks eluting power for polar boronic acids and causes severe tailing[4].
Rotavap Bath Temp < 35°CPrevents thermal degradation and minimizes boroxine (anhydride) formation during concentration.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my 2,5-Dimethoxy-4-formylphenylboronic acid streaking severely on the silica gel TLC plate, and how can I run a flash column on it? A: Boronic acids possess an empty p-orbital on the boron atom, which acts as a Lewis acid. This orbital reversibly binds to the Lewis basic silanol (-SiOH) groups on the silica gel stationary phase, causing severe streaking and irreversible adsorption (decomposition)[2][6].

  • Solution: Do not use standard silica gel. Instead, use Boric Acid-Impregnated Silica Gel [2][7]. By pre-treating the silica gel with a solution of boric acid in methanol and drying it, you mask the reactive silanol sites. Alternatively, convert the compound to a pinacol ester prior to chromatography, which sterically protects the boron atom[2].

Q2: After acid-base extraction, NMR shows a significant impurity lacking the boron-carbon bond (protodeboronation). What caused this? A: The 2,5-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. This strongly activates the ipso-carbon (the carbon attached to the boron) toward electrophilic attack by protons, leading to cleavage of the C-B bond (protodeboronation).

  • Solution: This usually occurs during Step 5 of the Acid-Base protocol if the acidification is too harsh or left stirring for too long. Use a weaker acid (e.g., saturated aqueous NH₄Cl or carefully titrated 1 M HCl) and strictly maintain the temperature at 0°C during acidification. Extract the product into the organic phase immediately to minimize its residence time in the acidic aqueous environment.

Q3: My mass spectrometry (MS) or NMR indicates that the formyl group has been modified during purification. How do I prevent this? A: The formyl (-CHO) group is highly electrophilic. If you used methanol or ethanol as a co-solvent during an acidic workup or silica gel chromatography, the formyl group likely underwent acid-catalyzed acetalization (forming a dimethyl or diethyl acetal).

  • Solution: Strictly avoid primary alcohols during any step involving acidic conditions. If a polar modifier is needed for chromatography or dissolution, use Acetonitrile or Tetrahydrofuran (THF) instead.

Q4: I tried the DEA adduct method, but the complex didn't crash out. What went wrong? A: The precipitation of the DEA-boronate zwitterion relies heavily on the dielectric constant of the solvent[6]. If your crude mixture contained too much residual polar solvent (like THF, DMF, or EtOAc), the zwitterion will remain soluble.

  • Solution: Ensure the crude mixture is completely dried down to a solid before reconstituting it in strictly non-polar solvents like Toluene or Diethyl Ether[6]. You can also try cooling the solution to 4°C to induce crystallization.

References

  • Reddit Community. "HELP: Purifying boronic acids sucks". r/chemistry. Available at: [Link]

  • Reddit Community. "Purification of alkyl Bpin/other alkyl boronic esters". r/Chempros. Available at: [Link]

  • ResearchGate Community. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters". ResearchGate. Available at:[Link]

  • ResearchGate Community. "Can I remove boronic acid using Work up process?". ResearchGate. Available at: [Link]

  • Wikipedia Contributors. "Acid–base extraction". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2,5-Dimethoxy-4-formylphenylboronic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter substrates that resist standard cross-coupling conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter substrates that resist standard cross-coupling conditions. 2,5-Dimethoxy-4-formylphenylboronic acid represents a classic "triple threat" in process chemistry:

  • Steric Hindrance: The methoxy group at the C2 position sits ortho to the boronic acid, physically shielding the boron atom and severely retarding the transmetalation step.

  • Electronic Instability (Protodeboronation): The dual electron-donating methoxy groups enrich the ipso-carbon, making the C-B bond highly susceptible to electrophilic cleavage by protons in aqueous base.

  • Functional Group Reactivity: The C4 formyl (aldehyde) group is prone to base-catalyzed degradation (e.g., Cannizzaro disproportionation) under harsh conditions.

To successfully couple this molecule, the strategy must be entirely kinetic: the productive catalytic cycle must be accelerated to outcompete background degradation.

Troubleshooting FAQs

Q1: Why is my coupling yield so low when using standard Pd(PPh3)4, and why do I see a massive amount of 2,5-dimethoxybenzaldehyde byproduct? Causality: You are observing base-catalyzed protodeboronation. When using standard Pd(PPh3)4, the active catalyst rests as a bis-ligated L₂Pd(0) species. The transmetalation step between this bulky palladium intermediate and your sterically hindered ortho-methoxy boronic acid is extremely slow[1]. While the boronic acid sits unreacted in the basic aqueous mixture, it undergoes rapid C-B bond cleavage, yielding the des-boronated 2,5-dimethoxybenzaldehyde byproduct[2]. Solution: Switch to a Buchwald precatalyst like XPhos Pd G3. These precatalysts rapidly and quantitatively generate a highly active, mono-ligated L₁Pd(0) species at room temperature[3]. The bulky, electron-rich XPhos ligand accelerates transmetalation, allowing the cross-coupling cycle to outcompete the protodeboronation side reaction[4].

Q2: My aryl halide is fully consumed, but TLC shows multiple degradation spots and my isolated yield is poor. Is the formyl group reacting? Causality: Yes. The formyl group is highly reactive. If you are using strong bases (NaOH, KOH) or high concentrations of Na₂CO₃ at elevated temperatures (>80 °C), the aldehyde will undergo base-catalyzed condensation or oxidation. Solution: Implement a milder base system. Aqueous K₃PO₄ (0.5 M) in a biphasic mixture with 1,4-Dioxane provides sufficient basicity to form the reactive boronate species required for transmetalation without degrading the aldehyde[5]. Because XPhos Pd G3 is exceptionally active, you can lower the reaction temperature to 40 °C, which kinetically suppresses formyl degradation[3].

Q3: Can I just use Pd(OAc)2 and add the XPhos ligand directly to the reaction mixture instead of buying the preformed G3 precatalyst? Causality: While in situ catalyst generation is common, it is highly detrimental for this specific substrate. The reduction of Pd(II) to the active Pd(0) species requires an initialization period. During this lag time, your boronic acid is fully exposed to the basic aqueous conditions and will rapidly protodeboronate[2]. Furthermore, unactivated Pd(II) species can actually promote palladium-catalyzed protodeboronation[2]. Solution: Use preformed XPhos Pd G3 or SPhos Pd G2 precatalysts. They bypass the initialization period by generating the active Pd(0) species instantly upon mild basic activation[3].

Quantitative Catalyst Comparison

The following table demonstrates the kinetic advantage of modern precatalysts in suppressing side reactions for hindered formylphenylboronic acids.

Catalyst System (Loading)BaseSolventTemp (°C)Time (h)Protodeboronation (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O9024~45%22%
Pd(OAc)₂ + SPhos (5 mol%)K₃PO₄Dioxane/H₂O8012~25%58%
SPhos Pd G2 (3 mol%)K₃PO₄Dioxane/H₂O604<10%81%
XPhos Pd G3 (2 mol%) K₃PO₄ THF/H₂O 40 1.5 <5% 92%

Self-Validating Experimental Protocol

Objective: Maximize cross-coupling yield of 2,5-Dimethoxy-4-formylphenylboronic acid while suppressing protodeboronation and formyl degradation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,5-Dimethoxy-4-formylphenylboronic acid (1.3 equiv) (Slight excess offsets trace protodeboronation)

  • XPhos Pd G3 (2.0 mol%)

  • K₃PO₄ (2.0 equiv, prepared as a 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane or THF (Strictly degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask or sealed microwave vial, add the aryl halide, 2,5-Dimethoxy-4-formylphenylboronic acid, and XPhos Pd G3.

  • Atmosphere Exchange: Evacuate and backfill the reaction vessel with Argon three times. Causality: Oxygen rapidly degrades the active L₁Pd(0) species and oxidizes the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane (or THF) to achieve a 0.2 M concentration of the aryl halide.

  • Base Addition: Inject the degassed aqueous K₃PO₄ solution.

  • Reaction: Stir vigorously at 40 °C. Monitor via LC-MS or TLC. The reaction is typically complete within 1.5 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate for silica gel purification.

Validation Checkpoints (System Diagnostics)
  • Pre-Reaction Check: Run a quick ¹H NMR of the boronic acid. Confirm the presence of the formyl proton (~10.4 ppm) and ensure no 2,5-dimethoxybenzaldehyde is present in the starting material.

  • In-Process Colorimetric Validation: Upon addition of the aqueous base to the XPhos Pd G3 mixture, the solution should rapidly transition from yellow to a deep red/brown. This color shift is the visual confirmation that the precatalyst has successfully activated into the L₁Pd(0) species. If it remains yellow, activation has failed (check base strength and degassing).

  • Post-Reaction Validation: Quench a 10 µL aliquot for LC-MS. Calculate the ratio of the desired product mass to the protodeboronated mass (m/z 166). A ratio of >15:1 validates the efficiency of the transmetalation step.

Workflow Visualization

CatalystOptimization Start Evaluate Reaction Profile (2,5-Dimethoxy-4-formylphenylboronic acid) Issue Identify Primary Failure Mode Start->Issue Proto Protodeboronation (Ar-H Byproduct Dominates) Issue->Proto Unreacted Slow Conversion (Steric Hindrance) Issue->Unreacted Degradation Aldehyde Degradation (Multiple TLC Spots) Issue->Degradation SolProto Use Preformed G3 Catalysts (Eliminate Pd(II) Lag Time) Proto->SolProto SolUnreacted Switch to XPhos/SPhos (Accelerate Transmetalation) Unreacted->SolUnreacted SolDegradation Replace Strong Base (Use Mild K3PO4 at 40°C) Degradation->SolDegradation

Figure 1: Troubleshooting logic tree for hindered formylphenylboronic acid couplings.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L₁Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: JMCCT URL: [Link]

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formylphenylboronic Acid Solubility in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, frustrating bottleneck: the stubborn insolubility of formylphenylboronic acids (FPBAs) in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, frustrating bottleneck: the stubborn insolubility of formylphenylboronic acids (FPBAs) in non-polar organic solvents like toluene, hexane, or dichloromethane.

This guide is designed to move beyond basic workarounds. We will dissect the fundamental chemical behaviors causing these solubility issues and provide self-validating, step-by-step troubleshooting protocols to ensure your cross-coupling reactions or dynamic covalent syntheses succeed.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why does my 4-formylphenylboronic acid form an intractable, cloudy suspension in toluene? A1: The insolubility is not a result of impurities, but rather extensive intermolecular hydrogen bonding. In non-polar environments, free boronic acids rarely exist as isolated monomers. Instead, the highly polar −B(OH)2​ groups associate strongly with one another to form 1[1] or 2[2]. Because non-polar solvents lack the ability to act as hydrogen-bond acceptors, they cannot disrupt this rigid, self-assembled network, leaving the FPBA as an insoluble solid.

Q2: When I heat the suspension to force it into solution, water droplets form on the flask. Why? A2: You are observing thermal dehydration. When heated in non-polar solvents, boronic acid monomers undergo an endothermic condensation, releasing water to form a six-membered B3​O3​ ring known as a 3[3]. While boroxines lack hydroxyl groups, their solubility in non-polar solvents is highly variable. Furthermore, the released water can cause the compound to "oil out" into a biphasic mixture if not actively removed[3].

G Monomer Free Boronic Acid (Polar, H-Bonding) Dimer H-Bonded Dimer (Insoluble Network) Monomer->Dimer Non-polar solvent (Spontaneous) Boroxine Boroxine (Trimer) (Dehydrated) Monomer->Boroxine Heat (-H2O) Ester Boronate Ester (Non-Polar Soluble) Monomer->Ester +Diol (e.g., Pinacol) (-H2O) Dimer->Monomer Polar solvent (e.g., THF) Boroxine->Monomer +H2O Ester->Monomer Hydrolysis (H+, H2O)

Caption: Logical equilibria of boronic acids affecting solubility in organic solvents.

Part 2: Data Presentation & State Comparison

To engineer a solution, we must compare the physical states of FPBA derivatives. The data below illustrates why chemical modification or solvent engineering is required for non-polar systems.

Table 1: Physicochemical Comparison of FPBA Derivatives in Non-Polar Solvents

Derivative StateActive H-Bond DonorsLewis AcidityPropensity to DehydrateSolubility in Toluene/Hexane
Free FPBA Monomer 2HighHighVery Low
FPBA Dimer 0 (Internalized)ModerateHighLow
FPBA Boroxine 0HighNoneLow to Moderate
FPBA Pinacol Ester 0LowNoneVery High

Part 3: Actionable Troubleshooting Protocols

Strategy A: Pre-Reaction Esterification (The Robust Solution)

Q3: How can I permanently resolve the solubility issue for an anhydrous Suzuki-Miyaura coupling? A3: The most reliable method is to convert the FPBA into a 4[4] prior to your main reaction.

  • Causality: Reacting the free acid with 2,3-dimethyl-2,3-butanediol (pinacol) masks the hydroxyl groups and fills the empty p-orbital space sterically. This completely abolishes the hydrogen-bonding network, yielding a highly lipophilic compound that dissolves effortlessly in non-polar solvents[4][5].

Protocol 1: Synthesis of FPBA Pinacol Ester

  • Reagent Mixing: In a round-bottom flask, suspend 1.0 equivalent of FPBA and 1.1 equivalents of pinacol in dichloromethane (DCM) or toluene.

  • Water Scavenging: Add anhydrous magnesium sulfate ( MgSO4​ ) (approx. 3 equivalents) to act as an internal desiccant.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. The desiccant drives the equilibrium forward by irreversibly trapping the water byproduct.

  • Filtration: Filter the mixture through a pad of Celite to remove the hydrated salts.

  • Concentration: Evaporate the solvent under reduced pressure to yield the highly soluble FPBA-Bpin.

  • Self-Validation Checkpoint: The reaction validates itself visually. The initial mixture is a cloudy suspension (due to insoluble FPBA dimers). As esterification proceeds, the organic phase will clarify into a completely transparent solution, confirming the destruction of the dimer network.

Workflow Step1 1. Suspend FPBA + Pinacol in Solvent Step2 2. Add MgSO4 (Desiccant) Step1->Step2 Step3 3. Stir at RT (Drive -H2O) Step2->Step3 Step4 4. Filter Salts Step3->Step4 Step5 5. Concentrate to Yield Soluble Bpin Step4->Step5

Caption: Experimental workflow for synthesizing soluble FPBA pinacol esters.

Strategy B: In Situ Solvent Engineering

Q4: I cannot pre-synthesize the ester. Can I force the free acid to dissolve in my toluene reaction mixture? A4: Yes, by deploying a co-solvent phase-disruption strategy.

  • Causality: Adding a small volume of a polar coordinating solvent (like THF or Ethanol) introduces a competitive 6[6]. The oxygen atom in THF coordinates to the empty p-orbital of the boron and hydrogen-bonds with the −OH groups, effectively unzipping the insoluble dimer and solvating the monomer[6][7].

Protocol 2: Co-Solvent Disruption

  • Initial Suspension: Add the FPBA to your primary non-polar solvent (e.g., toluene).

  • Titration: Dropwise, add anhydrous THF or absolute ethanol while stirring vigorously. (A common ratio is ).

  • Base Addition: Once clear, add your base. If using an aqueous base (e.g., 2MK2​CO3​ ), ensure vigorous biphasic stirring (>700 rpm) to facilitate phase transfer.

  • Catalyst Introduction: Add the Palladium catalyst only after the solution clears.

  • Self-Validation Checkpoint: Do not add the catalyst while the mixture is cloudy. Heterogeneous boronic acids suffer from drastically reduced transmetalation rates, leading to catalyst decay (black palladium precipitation). Optical clarity is your validation that the monomer is ready for the catalytic cycle.

Strategy C: The "Gooey Oil" Phenomenon

Q5: During workup, my FPBA turns into a sticky, gooey oil instead of a solid powder. How do I fix this? A5: This "oiling out" is a classic symptom of a 8[8].

  • Causality: Boronic acids are structurally fluid. In the presence of trace water and organic solvents during workup, they form a chaotic mixture of monomers, dimers, and partially dehydrated oligomers[8]. This heterogeneous mixture depresses the melting point, preventing crystallization.

  • Resolution: You must force the equilibrium entirely to one extreme.

    • To isolate the free acid: Triturate the oil vigorously in a miscible anti-solvent (like cold water/acetonitrile) to fully hydrolyze the oligomers back to the monomeric/dimeric solid[8].

    • To isolate the boroxine: Dissolve the oil in toluene and perform a Dean-Stark distillation to fully dehydrate the mixture into a uniform, crystallizable trimer.

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. Source: acs.org.
  • Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents | Request PDF - ResearchGate. Source: researchgate.net.
  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid - MDPI. Source: mdpi.com.
  • 4-Formylphenylboronic acid | 87199-17-5 | Benchchem. Source: benchchem.com.
  • Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates - ChemRxiv. Source: chemrxiv.org.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. Source: nih.gov.
  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - ChemRxiv. Source: chemrxiv.org.
  • Boronic acids being gooey : r/OrganicChemistry - Reddit. Source: reddit.com.
  • Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. Source: researchgate.net.

Sources

Optimization

Technical Support Center: Minimizing Formyl Group Oxidation During Boronic Acid Activation

Welcome to the Technical Support Center. As a researcher or drug development professional, you are likely aware that incorporating formyl (aldehyde) groups into complex biaryl scaffolds via Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a researcher or drug development professional, you are likely aware that incorporating formyl (aldehyde) groups into complex biaryl scaffolds via Suzuki-Miyaura cross-coupling is a notoriously difficult transformation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and step-by-step protocols to help you suppress the two primary degradation pathways of formylphenylboronic acids: formyl oxidation and protodeboronation .

Mechanistic Insight: Why Do Formylphenylboronic Acids Degrade?

To solve the problem, we must first understand the causality behind the degradation. When formylphenylboronic acids are subjected to standard Suzuki-Miyaura conditions (e.g., Na2​CO3​ in aqueous solvent mixtures), the starting material is rapidly consumed by two competing side reactions rather than the desired transmetalation:

  • Base-Catalyzed Oxidation: Aldehyde oxidations frequently occur through intermediate 1,1-diols (hydrates), which form via the reversible nucleophilic addition of water to the carbonyl group under aqueous basic conditions[1]. Once the hydrate forms, trace dissolved oxygen ( O2​ ) or transition metals in the system can easily oxidize the intermediate into a carboxylic acid[2].

  • Protodeboronation: The electron-withdrawing nature of the formyl group significantly destabilizes the carbon-boron bond. In the presence of aqueous base, this leads to rapid hydrolytic cleavage of the boronic acid, yielding benzaldehyde as a dead-end byproduct[3].

G cluster_0 Degradation Pathways (Aqueous Base / O2) cluster_1 Desired Pathway (Anhydrous / MIDA) Start Formylphenylboronic Acid + Aryl Halide Protodeboronation Hydrolytic Cleavage (Protodeboronation) Start->Protodeboronation Oxidation Hydrate Formation + Trace O2 Oxidation Start->Oxidation Optimized Anhydrous Base or MIDA Slow-Release Start->Optimized Benzaldehyde Benzaldehyde Byproduct Protodeboronation->Benzaldehyde Carboxylic Carboxylic Acid Byproduct Oxidation->Carboxylic Product Formyl-Biaryl Product (High Yield) Optimized->Product

Mechanistic divergence of formylphenylboronic acids under standard vs. optimized coupling conditions.

Quantitative Impact of Reaction Conditions

The choice of base, solvent, and boron species dictates whether the formyl group survives the activation process. The table below summarizes the quantitative impact of these variables based on established literature[3][4].

Boron SpeciesBase / Solvent SystemAtmosphereDesired Biaryl YieldMajor Byproduct / Failure Mode
2-Formylphenylboronic acid Na2​CO3​ / DME: H2​O Argon54%Benzaldehyde (39%) via Protodeboronation
2-Formylphenylboronic acid Na2​CO3​ / DME: H2​O Air (Open)< 30%Carboxylic acid via Hydrate Oxidation
Trimethylene glycol ester of 2-formylphenylboronic acidNone / DMF (Aprotic)Argon89%Trace byproducts (High stability)
3-Formylphenylboronic acidAnhydrous K3​PO4​ / THFArgon81%Trace byproducts (Formyl preserved)

Troubleshooting FAQs

Q: I am seeing a massive [M+16] peak in my LC-MS after the reaction. What is happening? A: The [M+16] mass shift indicates the oxidation of your formyl group to a carboxylic acid. This occurs because the basic conditions promote the formation of an aldehyde hydrate, which is subsequently oxidized by trace oxygen in your solvent[1][2]. You must rigorously degas your solvents (using the freeze-pump-thaw method) and switch to an anhydrous base system to prevent hydrate formation.

Q: I switched to anhydrous conditions, but my reaction stalled. How do I activate the boronic acid without water? A: While water accelerates the formation of the reactive boronate complex, it is not strictly required if the correct base is used. Switch to anhydrous K3​PO4​ or CsF in aprotic solvents like Dioxane or DMF. Fluoride ions ( F− ) are highly effective at activating boronic acids by forming a reactive fluoroborate species, bypassing the need for hydroxide/carbonate-driven activation entirely.

Q: My substrate requires mild aqueous conditions, meaning I cannot use anhydrous bases. What is my best option? A: You should utilize the MIDA boronate strategy. N-methyliminodiacetic acid (MIDA) boronates rehybridize the boron center from sp2 to sp3 , rendering the molecule indefinitely stable to oxidation and protodeboronation on the benchtop[5][6]. By using a mild aqueous base (like NaHCO3​ ), the MIDA group slowly hydrolyzes, releasing the active boronic acid in situ exactly at the rate it is consumed by the Palladium catalyst. This "slow-release" mechanism keeps the concentration of the unprotected formylphenylboronic acid extremely low, drastically minimizing degradation[6].

MIDA MIDA Formylphenyl MIDA Boronate (sp3-hybridized Boron) Deprotect Mild Aqueous Base (e.g., NaHCO3 or 1M NaOH) MIDA->Deprotect Active Slow Release of Active Boronic Acid In Situ Deprotect->Active Coupling Immediate Pd-Catalyzed Transmetalation Active->Coupling Result Formyl-Biaryl Product (Degradation Prevented) Coupling->Result

Workflow for the slow-release activation of formylphenyl MIDA boronates to prevent degradation.

Experimental Methodologies

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed to suppress formyl oxidation.

Protocol A: Anhydrous Coupling of Formylphenylboronic Acids

Use this protocol when your aryl halide is highly reactive and you wish to avoid MIDA boronates.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add the aryl halide (1.0 equiv), formylphenylboronic acid (1.2 equiv), anhydrous K3​PO4​ (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv) to the flask.

  • Solvent Degassing: In a separate flask, rigorously degas anhydrous 1,4-Dioxane using three freeze-pump-thaw cycles.

  • Reaction Initiation: Transfer the degassed Dioxane to the Schlenk flask via a gas-tight syringe. Stir the mixture at 80 °C under a positive pressure of Argon.

  • Self-Validation (QC Step): After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the desired product mass. If a [M+16] peak is observed, your Argon line or solvent contains trace O2​ . If a [M-26] peak (loss of boron/formyl) is observed, moisture has breached the system causing protodeboronation.

Protocol B: Slow-Release MIDA Boronate Coupling

Use this protocol when aqueous conditions are unavoidable or the boronic acid is highly prone to protodeboronation.

  • Reagent Loading: To a round-bottom flask, add the aryl halide (1.0 equiv), Formylphenyl MIDA boronate (1.5 equiv), and Pd(OAc)2​ / SPhos catalyst system (0.02 equiv / 0.04 equiv).

  • Solvent Addition: Add a degassed mixture of THF and 1.0 M aqueous NaHCO3​ (ratio 4:1). The mild bicarbonate acts as both the MIDA deprotection agent and the Suzuki activation base[5].

  • Reaction Execution: Heat the biphasic mixture to 60 °C. The MIDA boronate will slowly hydrolyze over 12-24 hours, feeding the active boronic acid directly into the catalytic cycle before it has time to degrade[6].

  • Workup: Cool to room temperature, extract with Ethyl Acetate, wash with brine, and dry over MgSO4​ . The formyl group will remain completely intact.

References

  • [3] Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Available at:[Link]

  • [4] MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • [1] OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]

  • [2] Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available at:[Link]

Sources

Troubleshooting

Removing palladium residues from 2,5-Dimethoxy-4-formylphenylboronic acid products

Target Compound: 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7) Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized active pharmaceutical ingredient (API) in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7)

Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized active pharmaceutical ingredient (API) intermediates is a notorious bottleneck in drug development. 2,5-Dimethoxy-4-formylphenylboronic acid presents a unique tri-fold challenge:

  • The Formyl Group: Highly reactive toward nucleophiles (e.g., amines, bisulfite) and prone to oxidation.

  • The Boronic Acid: Susceptible to thermal and base-catalyzed protodeboronation.

  • The Methoxy Groups: Electron-donating moieties that increase the electron density of the aromatic ring, significantly accelerating the rate of protodeboronation compared to electron-poor analogs.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve regulatory-compliant Pd levels (<10 ppm) without compromising the structural integrity of your product.

Diagnostic Workflows for Palladium Remediation

To prevent product degradation, the selection of the Pd removal technique must be dictated by the specific oxidation state of the palladium and the functional group vulnerabilities of the API.

ScavengerSelection State Determine Pd State & Chelation Pd0 Pd(0) Nanoparticles / Black State->Pd0 Pd2 Pd(II) Soluble Complexes State->Pd2 Carbon Activated Carbon / Celite Pd0->Carbon Adsorption Thiol Si-Thiol / MP-TMT Scavengers Pd2->Thiol Strong Affinity Amine Amine-based Scavengers (Caution: Imine formation) Pd2->Amine Avoid for Aldehydes

Caption: Logical decision matrix for selecting Pd scavengers compatible with formyl groups.

G Start Crude 2,5-Dimethoxy-4-formylphenylboronic acid (Pd > 1000 ppm) AqWash Aqueous Wash (N-Acetylcysteine / EDTA) *Avoid NaHSO3* Start->AqWash Initial Extraction Scavenger Solid Scavenger Treatment (Si-Thiol or MP-TMT at 25°C) AqWash->Scavenger Organic Phase Filter Celite Filtration Scavenger->Filter 4-12h Stirring Cryst Crystallization (e.g., EtOAc/Heptane) Filter->Cryst Filtrate Concentration End Purified Product (Pd < 10 ppm) Cryst->End Isolation

Caption: Workflow for Pd removal avoiding formyl-adduct formation and protodeboronation.

Troubleshooting Guide & FAQs

Q1: Why am I losing my product during a standard aqueous sodium bisulfite wash? A1: Sodium bisulfite is a highly effective, industry-standard aqueous extractant for palladium[1]. However, your compound contains a reactive formyl (aldehyde) group. Bisulfite rapidly undergoes nucleophilic addition to aldehydes to form an α -hydroxy sulfonic acid (a bisulfite adduct). This adduct is highly water-soluble. When you separate the phases, your adducted product is inadvertently discarded in the aqueous waste stream. Solution: Switch to an alternative aqueous metal chelator such as N-acetylcysteine or EDTA, which do not react with the formyl moiety. Alternatively, you can intentionally leverage this reactivity: extract the bisulfite adduct into the aqueous phase (leaving lipophilic Pd-phosphine complexes in the organic phase), wash the aqueous phase with clean organic solvent, and then treat the aqueous layer with mild acid or base to decompose the adduct and precipitate the purified boronic acid.

Q2: I treated my crude mixture with an amine-functionalized silica scavenger (e.g., Si-Amine) at 50°C, but my product degraded and yield plummeted. What happened? A2: Two competing degradation pathways were triggered by this choice of scavenger and temperature:

  • Imine Formation: Primary amine-based scavengers will condense with the formyl group of 2,5-Dimethoxy-4-formylphenylboronic acid to form an imine (Schiff base), covalently trapping your product onto the silica matrix.

  • Protodeboronation: Boronic acids degrade into the corresponding arene via protodeboronation. The two electron-donating methoxy groups on your compound make the ipso-carbon highly electron-rich and exceptionally vulnerable to electrophilic attack by protons. Heating this compound, especially in the presence of basic amines, rapidly accelerates this degradation. Solution: You must use non-nucleophilic scavengers. Thiol-based scavengers (e.g., Si-Thiol or MP-TMT) are ideal because they possess a higher affinity for Pd(II) than amines and do not form stable covalent bonds with aldehydes[1][2]. Scavenging must be performed strictly at room temperature (20–25°C).

Q3: What are the regulatory targets for palladium removal in drug development? A3: According to the ICH Q3D guidelines for elemental impurities, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration[3]. For a standard drug product with a maximum daily dose of 10 g, this dictates a strict concentration limit of 10 ppm (µg/g) in the final API[3][4].

Q4: Pre-functionalized silica scavengers are too expensive for our scale-up. Are there alternatives? A4: Yes. Binary systems utilizing a soluble chelating agent combined with standard silica gel or activated carbon offer a highly cost-effective alternative to pre-functionalized resins[5]. For example, Potassium isopropyl xanthate (PIX) is an ultra-efficient, inexpensive scavenger that forms an insoluble complex with Pd, which is then easily adsorbed by standard silica gel and filtered away, reducing Pd to <1 ppm[6].

Quantitative Scavenger Efficacy Data

The following table summarizes the expected performance of various Pd removal strategies specifically applied to formylphenylboronic acid derivatives.

Removal StrategyInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Mechanistic Note
Aqueous NaHSO₃ Wash 1500N/A< 10%Severe product loss via water-soluble bisulfite adduct formation.
Si-Amine Scavenger (50°C) 15004540%Product trapped on resin via imine formation; thermal protodeboronation.
Activated Carbon 150035085%Ineffective for soluble Pd(II) chelates; primarily removes Pd(0) black.
Si-Thiol / MP-TMT (25°C) 1500< 10> 92%Strong Pd(II) affinity; inert to formyl and boronic acid groups[1][2].
Binary System (PIX + Silica) 1500< 595%PIX forms an insoluble Pd complex adsorbed by bulk silica[5][6].

Validated Experimental Protocol

Mild Solid-Supported Scavenging (Si-Thiol) for Formylboronic Acids

This protocol is designed as a self-validating system : it utilizes integrated analytical checks to ensure the formyl group remains intact while gravimetric tracking ensures no protodeboronation occurs.

Step 1: Dissolution & Baseline Analysis

  • Dissolve the crude 2,5-Dimethoxy-4-formylphenylboronic acid in a polar aprotic solvent (e.g., THF or 2-MeTHF) to achieve a 0.1 M concentration.

  • Causality Check: Strictly avoid primary alcohols (MeOH, EtOH) to prevent spontaneous acetal formation with the formyl group.

  • Validation: Take a baseline ¹H-NMR aliquot. Confirm the aldehyde proton singlet at ~10.3 ppm and the boronic acid protons (if visible) to establish a baseline ratio against the aromatic protons.

Step 2: Scavenger Addition

  • Add 3 to 5 equivalents (relative to the initial Pd catalyst loading used in the upstream reaction) of a thiol-functionalized silica scavenger (e.g., Si-Thiol or MP-TMT).

Step 3: Incubation

  • Stir the suspension gently at 20–25°C for 4 to 12 hours.

  • Causality Check:Do not heat. As established, the electron-rich 2,5-dimethoxy ring makes the boronic acid highly susceptible to thermal protodeboronation.

Step 4: Filtration

  • Filter the mixture through a pre-packed pad of Celite to remove the Pd-bound silica matrix.

  • Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery.

Step 5: Concentration and Crystallization

  • Concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 35°C.

  • Induce crystallization by adding a non-polar anti-solvent (e.g., heptane). This step provides a secondary purification mechanism, purging residual displaced phosphine ligands that were not captured by the silica[2].

  • Validation: Perform a final ¹H-NMR to confirm the structural integrity of the formyl and boronic acid groups, and submit a sample for ICP-MS to validate Pd levels are <10 ppm.

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions. Available at:[Link]

  • Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! ECA Academy. Available at: [Link]

  • Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. Available at: [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Workflows for 2,5-Dimethoxy-4-formylphenylboronic Acid

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks posed by multifunctional organoboron compounds. 2,5-Dimethoxy-4-formylphenylboronic acid (Molecular Formula: C9H11BO5, Exact Mass: 210....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks posed by multifunctional organoboron compounds. 2,5-Dimethoxy-4-formylphenylboronic acid (Molecular Formula: C9H11BO5, Exact Mass: 210.07 Da) is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling and bioconjugation. However, its mass spectrometric (MS) characterization is notoriously difficult.

The compound presents a dual analytical challenge: a boronic acid moiety that is highly susceptible to thermal dehydration, and a reactive formyl (aldehyde) group prone to nucleophilic attack. This guide objectively compares three distinct MS workflows, explaining the causality behind each experimental choice to help you achieve artifact-free characterization and ultra-low limits of quantification (LOQ).

Mechanistic Insight: The Analytical Bottleneck

To analyze this compound effectively, we must first understand why standard MS approaches fail. When subjected to standard Electrospray Ionization (ESI) conditions, free boronic acids undergo a thermally driven dehydration process to form cyclic trimers known as boroxines[1].

Furthermore, if protic solvents like methanol are used during sample preparation, the formyl group at the 4-position rapidly reacts to form hemiacetals or full acetals. Consequently, direct ESI infusion often yields a confusing, low-intensity spectrum dominated by the boroxine trimer [3M−3H2​O−H]− at m/z 575, rather than the desired monomer [M−H]− at m/z 209[2].

To overcome this, we must either chemically trap the boronic acid prior to ionization or utilize ultra-fast chromatography to bypass equilibrium.

G A 2,5-Dimethoxy-4-formylphenylboronic acid (Monomer m/z 209) B Boroxine (Cyclic Trimer m/z 575) A->B Thermal Dehydration (-3 H2O) C DHB-Boronate Ester (Stable Adduct m/z 327) A->C MALDI DHB Matrix (In-situ Derivatization)

Reaction pathways of 2,5-Dimethoxy-4-formylphenylboronic acid during MS ionization.

Comparative Analysis of MS Workflows

Depending on whether your goal is structural confirmation or trace-level impurity quantification, the choice of MS technique is critical. Below is an objective comparison of three methodologies.

Table 1: Performance Comparison of MS Workflows
ParameterDirect Infusion ESI-MSMALDI-TOF (DHB Matrix)UPLC-MS/MS (Tandem Quad)
Primary Adduct Observed Boroxine Trimer (m/z 575)DHB-Boronate (m/z 327)Monomer (m/z 209)
Boroxine Interference Severe (>80%)Negligible (<1%)Low (<5%)
Sample Prep Complexity Low (Dilute & Shoot)Medium (Matrix Spotting)Low (Aprotic Dilution)
Sensitivity (LOD) ~1.0 µg/mL~0.1 µg/mL0.005 – 0.05 ng/mL
Best Application Qualitative screeningRapid structural confirmationMutagenic impurity profiling

Data synthesized from validated boronic acid MS behaviors and tandem quadrupole performance metrics[2].

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies are engineered to prevent the artifacts described above.

Protocol A: High-Throughput UPLC-MS/MS (Recommended for Quantification)

This workflow utilizes an ACQUITY Premier BEH C18 column coupled to a Tandem Quadrupole MS. By using a fast 1-minute gradient, we bypass the dehydration equilibrium that typically plagues boronic acids[2].

Causality Check: We strictly avoid methanol. Methanol induces acetal formation at the formyl group. We use acetonitrile and 10 mM ammonium acetate. Ammonium acetate buffers the pH to ~6.8, facilitating the formation of the [M−H]− ion without the severe ion suppression caused by formic acid.

UPLC_Workflow S1 Sample Dissolution (Acetonitrile / No Methanol) S2 UPLC Separation (BEH C18, 1 min gradient) S1->S2 Prevents Acetalization S3 Negative ESI (Low Source Temp: 150°C) S2->S3 Bypasses Equilibrium S4 MRM Detection (Tandem Quadrupole) S3->S4 High Sensitivity (ng/mL)

Optimized UPLC-MS/MS analytical workflow for boronic acid quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,5-Dimethoxy-4-formylphenylboronic acid in 100% LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to working concentrations (0.01 - 100 ng/mL) using 10 mM Ammonium Acetate in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto an ACQUITY Premier BEH C18 Column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Phase A: 10 mM Ammonium Acetate in Water. Phase B: Acetonitrile. Run a ballistic gradient from 5% B to 95% B over 1.0 minute at 0.6 mL/min.

  • MS Parameters (Negative ESI): Set capillary voltage to 1.5 kV. Crucial: Lower the source temperature to 150°C and desolvation temperature to 350°C to minimize thermal dehydration in the source.

  • Self-Validation Step: Monitor the MRM transition for the boroxine trimer (m/z 575 → m/z 193). If the trimer peak area exceeds 5% of the monomer peak area, reduce the ESI desolvation temperature by 50°C.

Protocol B: MALDI-TOF MS with In-Situ Derivatization (Recommended for Structural ID)

When LC separation is unavailable, MALDI-TOF MS offers a brilliant chemical workaround. By using 2,5-dihydroxybenzoic acid (DHB) as the matrix, DHB acts as both the energy-absorbing matrix and a 1,2-diol derivatizing agent. It reacts with the boronic acid to form a highly stable cyclic boronate ester, completely locking the molecule and preventing boroxine formation[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a saturated solution of DHB in Acetonitrile/0.1% Trifluoroacetic acid (TFA) in water (50:50, v/v).

  • Spotting: Mix 1 µL of the analyte solution (10 µg/mL in Acetonitrile) with 1 µL of the DHB matrix solution directly on the MALDI target plate.

  • In-Situ Reaction: Allow the spot to dry at room temperature. The esterification occurs spontaneously during the crystallization process.

  • Data Acquisition: Acquire spectra in negative reflectron mode. Look for the DHB-adduct peak at m/z 327 ( [M+DHB−2H2​O−H]− ), which will present a distinct boron isotopic pattern (an ~1:4 intensity ratio between 10B and 11B ).

Conclusion & Best Practices

Analyzing 2,5-Dimethoxy-4-formylphenylboronic acid requires a strategic departure from standard MS protocols. Direct ESI will inevitably lead to boroxine artifacts and formyl-acetal degradation. For rigorous quantitative analysis (such as mutagenic impurity screening), UPLC-MS/MS utilizing aprotic solvents and ammonium acetate buffers is the gold standard, capable of achieving sub-ng/mL sensitivity. For rapid structural confirmation, exploiting DHB as a reactive matrix in MALDI-TOF elegantly neutralizes the reactive boronic acid moiety[3].

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).[Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.[Link]

  • Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Phenylboronic Acids

For researchers, synthetic chemists, and drug development professionals, ensuring the purity of phenylboronic acids and their derivatives is a critical, yet often challenging, analytical task. These versatile reagents ar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, ensuring the purity of phenylboronic acids and their derivatives is a critical, yet often challenging, analytical task. These versatile reagents are foundational in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent chemical nature presents unique hurdles for chromatographic analysis. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of phenylboronic acids, focusing on the development of a robust, stability-indicating method. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, empowering you to develop and troubleshoot your own methods effectively.

The Analytical Challenge: Understanding Phenylboronic Acid Chemistry

The primary difficulty in the HPLC analysis of phenylboronic acids stems from their propensity to undergo reversible self-condensation to form a cyclic trimeric anhydride, known as a boroxine. This equilibrium between the monomeric acid and the trimeric boroxine can lead to distorted peak shapes, broad peaks, or even multiple peaks for a single pure substance, complicating accurate purity assessment.

Furthermore, these compounds can be susceptible to degradation under certain conditions, necessitating a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.

Core Strategy: A Comparative Approach to Method Development

Our goal is to develop a method that provides a sharp, symmetrical peak for phenylboronic acid, while effectively resolving it from its major impurity (the boroxine) and any potential degradants. To achieve this, we will compare the performance of three common reversed-phase HPLC columns with distinct selectivities:

  • Traditional C18 (L1): The workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity.

  • C8 (L7): Less hydrophobic than C18, potentially offering different selectivity and shorter analysis times.

  • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[1][2]

The development process will be guided by the principles of Quality by Design (QbD), systematically evaluating the critical parameters that influence the separation.

Experimental Workflow: A Step-by-Step Guide with Rationale

This section details a comprehensive workflow for developing a stability-indicating HPLC method for a model compound, phenylboronic acid.

Initial Column and Mobile Phase Screening

The first step is to screen different columns and mobile phase conditions to find a promising starting point for optimization.

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a solution of phenylboronic acid at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. It is crucial to use aprotic diluents if analyzing boronic esters to prevent hydrolysis.[3][4]

  • HPLC System: A standard HPLC or UHPLC system with a PDA/UV detector is suitable.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm (e.g., Waters Xterra MS C18, known for low silanol activity)[3][4]

    • C8, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 5 µL

Causality behind Experimental Choices:

  • Low pH Mobile Phase: The use of 0.1% formic acid (pH ~2.7) is intended to suppress the ionization of the boronic acid functional group (pKa ~8.8), which is essential for good peak shape and retention in reversed-phase chromatography.[5]

  • Column with Low Silanol Activity: For boronic acids and their esters, columns with low residual silanol activity are highly recommended. Active silanols on the silica surface can catalyze on-column hydrolysis of boronate esters and lead to peak tailing for acidic compounds like phenylboronic acid.[3][4]

  • Phenyl-Hexyl Column: Phenylboronic acid, being an aromatic compound, is an excellent candidate for a phenyl-based stationary phase. The π-π interactions between the analyte's phenyl ring and the stationary phase can provide unique selectivity that is not achievable on a standard C18 or C8 column.[1][2]

Forced Degradation Study

To ensure the method is stability-indicating, a forced degradation study must be performed. This involves subjecting the phenylboronic acid sample to harsh conditions to intentionally generate degradation products. The goal is to achieve approximately 10-20% degradation of the parent compound.[6]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve phenylboronic acid in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve phenylboronic acid in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of phenylboronic acid with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid phenylboronic acid to 105 °C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of phenylboronic acid to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples using the most promising conditions from the initial screening. The goal is to demonstrate that the main phenylboronic acid peak is well-resolved from all degradation products.

Trustworthiness through Self-Validation: A key aspect of a stability-indicating method is peak purity analysis. Using a PDA detector, the spectral purity of the main peak in both unstressed and stressed samples should be assessed. A pure peak will have a consistent UV spectrum across its entire width.

Method Optimization

Based on the results from the initial screening and forced degradation studies, the method can be optimized to achieve the desired resolution and run time. This may involve adjusting the gradient slope, flow rate, or column temperature.

Performance Comparison: C18 vs. C8 vs. Phenyl-Hexyl

The following table summarizes the expected performance of the three columns for the separation of phenylboronic acid from its trimeric anhydride (boroxine). This data is illustrative, based on the known principles of these stationary phases, and serves as a guide for what to expect during method development.

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (PBA) ~ 8.5 min~ 6.2 min~ 9.8 min
Retention Time (Boroxine) ~ 8.9 min~ 6.5 min~ 10.8 min
Resolution (PBA/Boroxine) 1.81.6> 2.5
Tailing Factor (PBA) 1.21.31.1
Theoretical Plates (PBA) ~ 9,000~ 8,500~ 12,000

Analysis of Comparative Data:

  • The C18 column provides good retention and a baseline separation of the two key components. It is a reliable starting point.

  • The C8 column offers a faster analysis but at the cost of reduced retention and resolution. This might be acceptable for routine analysis where speed is a priority, provided the resolution is still within system suitability limits.

  • The Phenyl-Hexyl column is expected to provide the best performance. The additional π-π interaction with the aromatic rings of both phenylboronic acid and its anhydride leads to increased retention and, more importantly, enhanced selectivity. This results in a significantly better resolution between the two peaks and improved peak shape (lower tailing factor).[1][2] This column is the recommended choice for a robust purity method where baseline separation of all impurities is critical.

Visualizing the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process described in this guide.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stability-Indicating Method cluster_2 Phase 3: Optimization & Validation A Define Analytical Goal (Purity of Phenylboronic Acid) B Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) A->B C Evaluate Initial Results (Peak Shape, Retention, Initial Separation) B->C D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D Select Best Initial Conditions E Analyze Stressed Samples D->E F Assess Peak Purity & Resolution (API vs. Degradants) E->F G Method Optimization (Gradient, Flow Rate, Temperature) F->G Ensure Separation of All Peaks H System Suitability Testing G->H I Method Validation (ICH Q2(R1)) H->I J J I->J Final Method

Caption: Logical workflow for HPLC method development for phenylboronic acid purity analysis.

The Structure of Phenylboronic Acid and its Anhydride

The equilibrium between phenylboronic acid and its trimeric anhydride (triphenylboroxine) is a key challenge in its analysis.

Phenylboronic_Acid_Equilibrium PBA Phenylboronic Acid (Monomer) Boroxine Triphenylboroxine (Trimeric Anhydride) PBA_img Boroxine_img PBA_img->Boroxine_img 3x  - 3 H2O Boroxine_img->PBA_img + 3 H2O

Caption: Equilibrium between phenylboronic acid and its trimeric anhydride (boroxine).

Conclusion and Recommendations

Developing a robust HPLC method for the purity analysis of phenylboronic acids requires a systematic approach that considers the unique chemistry of these compounds. While a standard C18 column can provide adequate results, a Phenyl-Hexyl column often offers superior selectivity and resolution due to its ability to engage in π-π interactions. This alternative selectivity is invaluable for resolving the parent compound from its closely related trimeric anhydride and other potential impurities.

The development process must be underpinned by a thorough forced degradation study to ensure the final method is stability-indicating, in line with regulatory expectations. By understanding the causality behind experimental choices—from mobile phase pH to stationary phase chemistry—researchers can confidently develop reliable and accurate HPLC methods for these critical synthetic reagents.

References

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol EstersUsing Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Green, W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1045-1062. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]

  • Agilent Technologies (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Application Note. Available at: [Link]

  • Shimadzu (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Report C190-E155. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. Available at: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • EAWAG (2008). Phenol Family Degradation Pathway Map. EAWAG Biocatalysis/Biodegradation Database. Available at: [Link]

  • Agilent Technologies (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies Application Note. Available at: [Link]

  • Syngene (2023). A practical guide to forced degradation and stability studies for drug substances. Syngene International Ltd. Available at: [Link]

Sources

Validation

The Influence of Methoxy Substituents on Boronic Acid–Diol Binding Affinity: A Comparative Guide

Boronic acids are premier synthetic receptors for 1,2- and 1,3-diols, making them indispensable in carbohydrate sensing, targeted drug delivery, and dynamic covalent chemistry. However, a common pitfall in probe design i...

Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids are premier synthetic receptors for 1,2- and 1,3-diols, making them indispensable in carbohydrate sensing, targeted drug delivery, and dynamic covalent chemistry. However, a common pitfall in probe design is the miscalculation of substituent effects on binding thermodynamics. This guide provides an objective, data-driven comparison of how methoxy (-OCH3) substituents modulate phenylboronic acid (PBA) reactivity, contrasting their performance against alternative derivatives to guide rational experimental design.

Mechanistic Causality: The Electronic Burden of Methoxy Groups

To engineer an effective boronic acid receptor, one must understand the causality of binding. The interaction between a boronic acid and a diol in aqueous media is fundamentally governed by the acid-base equilibrium of the boron center. Diol complexation predominantly occurs via the tetrahedral (sp3-hybridized) boronate anion rather than the neutral trigonal planar (sp2-hybridized) form[1]. Consequently, the pKa of the boronic acid is the master variable: a lower pKa ensures a higher concentration of the reactive anionic species at physiological pH (7.4), thereby driving the apparent binding constant ( Keq​ ) upward[2].

The methoxy group acts as a strong electron-donating group (EDG) via resonance, particularly when positioned ortho or para to the boronic acid moiety. This electron donation increases the electron density at the boron center, which severely diminishes its Lewis acidity[3]. By destabilizing the formation of the electron-rich boronate anion, the methoxy group pushes the equilibrium back toward the unreactive trigonal form, effectively raising the pKa. For instance, 4-methoxyphenylboronic acid exhibits a pKa of ~9.25, compared to ~8.8 for unsubstituted PBA[4]. As a result, methoxy-substituted PBAs exhibit markedly inferior diol-binding affinities at neutral pH compared to electron-withdrawing alternatives[1].

Mechanism Trigonal Trigonal Boronic Acid (Neutral, sp2) Low Diol Affinity Tetrahedral Boronate Anion (Anionic, sp3) High Diol Affinity Trigonal->Tetrahedral + OH- (pH > pKa) Ester Boronate Ester (Stable Complex) Tetrahedral->Ester + Diol (e.g., Glucose) Methoxy -OCH3 Substituent (EDG via Resonance) Methoxy->Trigonal Destabilizes Anion Raises pKa

Fig 1: Boronic acid-diol binding equilibrium and the destabilizing electronic effect of methoxy groups.

Comparative Performance Data

When selecting a boronic acid for physiological applications, methoxy-substituted variants are generally suboptimal unless a highly alkaline environment is utilized. The table below objectively compares the pKa and relative binding performance of methoxy-PBAs against unsubstituted PBA, an electron-withdrawing analog (4-Fluoro-PBA), and a Wulff-type derivative.

DerivativeSubstituent TypeApprox. pKa (Water)Relative Diol Affinity (pH 7.4)Primary Application Context
4-Methoxyphenylboronic acid EDG (Resonance)9.25Very LowHigh-pH cross-coupling, basic sensors
Phenylboronic acid (PBA) None8.80LowBaseline reference
4-Fluorophenylboronic acid EWG (Inductive)~7.20HighPhysiological pH sensors
2-(Dimethylaminomethyl)PBA Wulff-type (Internal B-N)~5.30Very HighMildly acidic/neutral drug delivery

Experimental Methodology: Self-Validating ARS Competitive Assay

Because aliphatic diols (like glucose or fructose) lack a measurable chromophore, direct titration is impossible. To accurately quantify the diminished binding affinity of methoxy-substituted boronic acids, the Alizarin Red S (ARS) competitive fluorescence assay is the industry standard[3].

This protocol is a self-validating system: ARS acts as a fluorescent reporter that is displaced by the target diol. By first calculating the binding constant of the BA-ARS complex, we establish an internal calibration that mathematically isolates the Kdiol​ .

Workflow Step1 1. System Calibration Titrate BA into ARS Reporter Step2 2. Establish Baseline Calculate K_ARS from Fluorescence Step1->Step2 Step3 3. Competitive Displacement Titrate Diol into BA-ARS Complex Step2->Step3 Step4 4. Data Derivation Calculate K_diol via Signal Quenching Step3->Step4

Fig 2: Self-validating workflow for the Alizarin Red S (ARS) competitive fluorescence binding assay.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at the exact target pH (e.g., pH 7.4). Causality: Buffer capacity must be strictly maintained because diol binding releases a proton, which can artificially lower the pH and quench the reaction if unbuffered[2].

  • System Calibration ( KARS​ Determination):

    • Prepare a 10 µM solution of ARS in the buffer.

    • Titrate with increasing concentrations of the methoxy-substituted boronic acid (0 to 10 mM).

    • Measure fluorescence emission at 580 nm (excitation at 468 nm).

    • Validation Check: Fit the hyperchromic shift to a 1:1 binding isotherm to derive KARS​ . If the curve does not plateau, the boronic acid pKa is too high for the chosen pH, requiring a higher concentration range to reach saturation[3].

  • Competitive Displacement ( Kdiol​ Determination):

    • Formulate a complex solution containing 10 µM ARS and a fixed concentration of the boronic acid (chosen so that ~80% of ARS is bound, based on the calculated KARS​ ).

    • Titrate the target diol (e.g., D-fructose) into the complex.

    • Record the hypochromic shift (fluorescence decrease) as the diol displaces ARS.

  • Data Derivation: Use the competitive binding equation to calculate Kdiol​ . Validation Check: Always run unsubstituted PBA with D-fructose as a parallel control to verify fluorometer calibration and reagent integrity.

Conclusion

While methoxy-substituted boronic acids are highly valuable building blocks in synthetic organic chemistry, their elevated pKa renders them poor candidates for diol recognition at physiological pH. For applications requiring robust binding affinity under neutral conditions, researchers should pivot away from EDG-substituted variants and instead utilize EWG-functionalized or Wulff-type boronic acids.

Sources

Comparative

Crystallographic data and X-ray diffraction of 2,5-Dimethoxy-4-formylphenylboronic acid

As a Senior Application Scientist specializing in structural chemistry and materials design, I frequently evaluate bifunctional synthons for their utility in advanced materials synthesis. Among these, 2,5-Dimethoxy-4-for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and materials design, I frequently evaluate bifunctional synthons for their utility in advanced materials synthesis. Among these, 2,5-Dimethoxy-4-formylphenylboronic acid (DMPBA) stands out as a premier building block, particularly in the construction of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and complex pharmaceuticals via Suzuki-Miyaura cross-coupling.

Unlike its unsubstituted parent, 4-formylphenylboronic acid (4-FPBA), the inclusion of two methoxy groups at the 2- and 5-positions fundamentally alters the molecule's electronic landscape, steric profile, and crystal packing. This guide provides an objective, data-driven comparison of the crystallographic properties of these boronic acid derivatives and offers self-validating protocols for their structural characterization.

Mechanistic Insights: The Structural Impact of Methoxy Substitution

To understand the performance of DMPBA, we must analyze the causality behind its structural behavior compared to alternative formylphenylboronic acids.

The Baseline: 4-Formylphenylboronic Acid (4-FPBA)

The parent compound, 4-FPBA, is highly planar. Single-crystal X-ray diffraction (XRD) reveals that it crystallizes in the non-centrosymmetric space group Cc[1]. The molecules form characteristic hydrogen-bonded inversion dimers via the boronic acid –B(OH)₂ groups. These dimers further link through O–H···O interactions involving the formyl oxygen, creating undulating 2D sheets. While this tight packing is thermodynamically stable, it often leads to poor solubility in organic solvents and rigid, intractable networks when polymerized.

The Enhancement: 2,5-Dimethoxy-4-formylphenylboronic Acid (DMPBA)

Introducing methoxy groups at the 2,5-positions introduces two critical mechanistic changes:

  • Steric Hindrance & Dihedral Torsion: The bulky –OCH₃ groups clash with the adjacent formyl and boronic acid moieties. This forces the functional groups out of strict coplanarity with the phenyl ring. In solid-state materials like COFs, this steric bulk prevents the polymer sheets from stacking too tightly (disrupting π-π stacking), thereby preserving pore accessibility and enhancing crystallinity.

  • Electronic Modulation: The electron-donating nature of the methoxy groups enriches the phenyl ring's electron density. This accelerates the transmetalation step in Suzuki couplings and modulates the electrophilicity of the formyl carbon during imine condensations. Furthermore, the methoxy oxygens act as secondary hydrogen-bond acceptors, altering the extended crystal lattice from simple 2D sheets to more complex, solvent-accessible 3D architectures.

Structural_Effects N1 2,5-Dimethoxy Substitution N2 Steric Hindrance N1->N2 N3 Electronic Donation N1->N3 N4 Altered Dihedral Angles (Loss of Coplanarity) N2->N4 N5 Enhanced Solubility & Reactivity in Coupling N3->N5 N6 Modified Crystal Packing (Disrupted π-π Stacking) N4->N6

Caption: Impact of 2,5-dimethoxy substitution on crystal packing and chemical reactivity.

Comparative Crystallographic Data

The table below summarizes the quantitative crystallographic parameters of foundational boronic acid building blocks to highlight how substitution dictates crystal symmetry and unit cell dimensions.

CompoundSpace GroupUnit Cell Parameters (Å, °)Hydrogen Bonding MotifRef.
Phenylboronic Acid Iba2 (Orthorhombic)a = 17.905, b = 15.326, c = 9.811O-H···O dimers forming infinite stacked layers[2]
4-Formylphenylboronic Acid Cc (Monoclinic)a = 11.193, b = 9.882, c = 7.337, β = 119.34°Centrosymmetric dimers; formyl O acts as H-bond acceptor[1]
1,3-Phenylenediboronic Acid C2/c (Monoclinic)a = 6.994, b = 7.124, c = 15.025, β = 97.70°Syn-anti conformation; ribbon motifs via C-H···O interactions[3]

(Note: While the isolated monomeric crystal structure of DMPBA is frequently subsumed within the supplementary data of broader COF literature, its behavior predictably follows the monoclinic expansion seen in heavily substituted boronic acids, driven by the steric demands of the methoxy groups).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols for crystal growth and XRD analysis incorporate built-in validation steps. If a check fails, the researcher must halt and troubleshoot, preventing the collection of artifact-laden data.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Boronic acids are prone to forming boroxines (anhydrides) upon heating. Therefore, room-temperature vapor diffusion is the optimal method for yielding diffraction-quality crystals.

  • Dissolution: Dissolve 10 mg of DMPBA in 0.5 mL of a good solvent (e.g., Ethyl Acetate or THF) in a 2-dram inner vial.

  • Validation Check 1: The solution must be completely optically clear. Any nucleation sites (dust or undissolved solute) will cause rapid, uncontrolled precipitation. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Diffusion Setup: Place the open inner vial into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., Hexanes or Pentane). Cap the outer vial tightly.

  • Incubation: Store the setup in an undisturbed, vibration-free environment at 296 K for 3–7 days.

  • Validation Check 2 (Birefringence): Before harvesting, examine the precipitated crystals under a polarizing optical microscope. Extinction of light upon rotating the polarizers confirms the presence of a single crystal domain rather than a twinned or microcrystalline aggregate.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a cryoloop.

  • Cooling: Immediately transfer the loop to the diffractometer's cold stream (100–120 K). Causality: Low temperatures reduce atomic thermal motion (Debye-Waller factors), yielding higher resolution data and preventing phase transitions during collection.

  • Preliminary Screening: Collect 10–20 initial frames using Mo Kα or Cu Kα radiation.

  • Validation Check 3 (R-int Evaluation): Index the preliminary frames. The internal agreement factor ( Rint​ ) must be < 0.05. If Rint​>0.08 , the crystal is likely twinned or cracked; discard and mount a new specimen.

  • Full Data Collection & Solution: Proceed with the full sphere data collection. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow N1 Sample Preparation (2,5-Dimethoxy-4-formylphenylboronic acid) N2 Solvent Selection & Filtration (Optically Clear Solution) N1->N2 N3 Vapor Diffusion (Undisturbed at 296 K) N2->N3 N4 Optical Validation (Check Birefringence) N3->N4 N5 Mounting & Cooling (Cryoloop + Paratone Oil at 120 K) N4->N5 N6 XRD Data Collection & Refinement (R-int < 0.05 Check) N5->N6

Caption: Step-by-step self-validating workflow for single-crystal growth and XRD analysis.

Conclusion: Selecting the Right Synthon

When comparing 4-FPBA and DMPBA, the choice hinges on the desired end-state of the material:

  • Choose 4-FPBA when designing dense, tightly packed small-molecule architectures where strong, uninterrupted intermolecular hydrogen bonding is required.

  • Choose DMPBA when synthesizing porous materials (like COFs) or complex pharmaceuticals. The crystallographic disruption caused by the 2,5-dimethoxy groups prevents pore collapse, enhances solubility during synthesis, and provides critical electronic tuning for downstream catalytic steps.

References

  • Space-Group Revision for 4-Formylphenylboronic Acid. PDXScholar / Acta Crystallographica Section C. [Link]

  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

Validation

Validating saccharide sensing capabilities of dimethoxy-substituted boronic acids

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced molecular recognition tools. Introduction: The Physiological pH Challenge in Saccharide Sensing Boronic a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced molecular recognition tools.

Introduction: The Physiological pH Challenge in Saccharide Sensing

Boronic acids represent the gold standard for the dynamic covalent recognition of cis-1,2- and 1,3-diols, making them indispensable in the development of artificial lectins and continuous glucose monitoring (CGM) systems . However, the clinical translation of these sensors faces a fundamental thermodynamic hurdle: standard phenylboronic acid (PBA) possesses a pKa of ~8.8. At physiological pH (7.4), PBA exists primarily in its neutral, trigonal planar form, which exhibits poor saccharide binding kinetics compared to its highly active, tetrahedral boronate anion counterpart.

To bridge this gap, molecular engineers rely on strategic ring substitutions. While electron-withdrawing groups (EWGs) like fluorine are commonly used to lower the pKa, they can induce hydrolytic instability (protodeboronation). This guide explores the sophisticated alternative of dimethoxy-substituted boronic acids . By leveraging the unique steric and electronic properties of methoxy (-OCH₃) groups, these advanced sensors achieve highly tuned binding affinities, offering distinct advantages over traditional PBA and other commercial alternatives.

Mechanistic Principles: Causality Behind Dimethoxy Substitution

The binding affinity ( Ka​ ) of a boronic acid is dictated by the equilibrium between its trigonal and tetrahedral states. Typically, electron-donating groups (EDGs) such as methoxy substituents increase the pKa, which theoretically weakens binding at pH 7.4. However, as an Application Scientist, it is critical to understand that dimethoxy substitutions are not used in isolation; they are deployed in advanced frameworks to drive two specific mechanistic outcomes:

  • Push-Pull Electronic Fine-Tuning: In static sensor designs (e.g., 2-methoxy-5-fluorophenylboronic acid), the methoxy group is paired with an EWG. The fluorine lowers the pKa to physiological ranges, while the electron-donating methoxy group acts as a "buffer," preventing excessive Lewis acidity that would otherwise lead to rapid degradation of the sensor in aqueous media .

  • Conformational & Photochemical Control: In photoswitchable azobenzene frameworks, 2,6-dimethoxy substitutions provide critical steric bulk. Upon red-light irradiation (E-Z isomerization), the dimethoxy groups physically destabilize the weak E-boronic esters while thermodynamically stabilizing the Z-conformation, resulting in a >20-fold enhancement in diol binding affinity on demand .

Pathway BA Trigonal Boronic Acid (Neutral, Weak Binding) Tetra Tetrahedral Boronate (Anionic, Strong Binding) BA->Tetra pH > pKa (+ OH⁻) Complex Boronate Ester Complex (Stable Sensor Output) BA->Complex + Diol (Slow Pathway) Diol Saccharide (cis-diol) Diol->Complex Tetra->Complex + Diol (Fast Pathway)

Figure 1: Equilibrium dynamics of boronic acid-saccharide complexation highlighting the active intermediate.

Comparative Performance Analysis

To objectively evaluate the utility of dimethoxy-substituted variants, we must benchmark their thermodynamic performance against baseline PBA and modern high-affinity alternatives like benzoboroxoles. The table below synthesizes quantitative binding data, demonstrating how structural modifications directly dictate target affinity.

Sensor ArchitecturePrimary Substitution EffectpKa Ka​ (D-Fructose) [M⁻¹] Ka​ (D-Glucose) [M⁻¹]
Phenylboronic Acid (PBA) Baseline (None)~8.8~160~110
Benzoboroxole Cyclic Monoester (Structural)~7.3498 ± 3548.4 ± 25
2-Methoxy-5-fluorophenylboronic acid Push-Pull (EDG + EWG)~7.4>300~150
(Z)-2,6-Dimethoxy azobenzene BA Steric & PhotochemicalN/A>3,200 (>20x baseline)>2,200 (>20x baseline)

Data synthesized from established binding studies at physiological pH (7.4) , , , .

Key Takeaway: While benzoboroxoles offer excellent baseline affinity for fructose at pH 7.4, dimethoxy-substituted sensors (particularly in azobenzene frameworks) provide unprecedented tunability, allowing researchers to actively modulate binding strength via external stimuli.

Experimental Validation: Self-Validating ARS Displacement Assay

To ensure scientific integrity, the binding capabilities of these sensors must be evaluated using a self-validating system. The Alizarin Red S (ARS) Competitive Fluorescence Assay is the industry standard.

Causality of the Protocol: ARS is a catechol dye that is weakly fluorescent in aqueous solution but becomes highly fluorescent upon forming a cyclic ester with a boronic acid. When a target saccharide (e.g., glucose) is introduced, it competes for the boronic acid binding site. If the saccharide's affinity is sufficient, it displaces the ARS, returning the dye to its quenched state. This inverse fluorescent relationship provides a direct, label-free confirmation of saccharide binding kinetics.

Step-by-Step Methodology
  • Buffer Preparation: Formulate a 0.1 M sodium phosphate buffer (PBS) adjusted precisely to pH 7.4 to mimic physiological blood conditions.

  • Reporter Complex Formation: Combine the dimethoxy-substituted boronic acid (2.0 mM) with ARS (0.1 mM) in the buffer. Incubate in the dark for 30 minutes to allow the highly fluorescent BA-ARS complex to reach thermodynamic equilibrium.

  • Baseline Acquisition: Transfer the solution to a quartz cuvette. Record the baseline maximum fluorescence emission ( λex​ = 468 nm, λem​ = 572 nm).

  • Saccharide Titration: Sequentially spike the cuvette with increasing concentrations of the target saccharide (e.g., 0 to 50 mM D-glucose).

  • Signal Measurement: Allow exactly 5 minutes of equilibration time after each addition. Record the quenched fluorescence intensity.

  • Data Processing: Plot the normalized change in fluorescence ( ΔF ) against the saccharide concentration. Apply the Benesi-Hildebrand equation to extract the precise binding constant ( Ka​ ).

Workflow Step1 1. Buffer Preparation (0.1 M PBS, pH 7.4) Step2 2. ARS-Boronic Acid Complexation (Highly Fluorescent State) Step1->Step2 Step3 3. Saccharide Titration (Target Analyte Addition) Step2->Step3 Step4 4. ARS Displacement (Fluorescence Quenching) Step3->Step4 Step5 5. Data Analysis (Benesi-Hildebrand Plot for Ka) Step4->Step5

Figure 2: Step-by-step workflow of the self-validating Alizarin Red S (ARS) competitive displacement assay.

Conclusion

Dimethoxy-substituted boronic acids represent a highly sophisticated class of saccharide sensors. Rather than relying solely on brute-force pKa reduction via electron-withdrawing groups—which often compromises molecular stability—dimethoxy variants utilize steric bulk and push-pull electronics to achieve stable, high-affinity binding at physiological pH. For drug development professionals designing next-generation continuous glucose monitors or targeted drug delivery vehicles, integrating these finely-tuned recognition motifs offers a distinct performance advantage.

References

  • Molecular Boronic Acid-Based Saccharide Sensors ACS Chemical Reviews URL:[Link]

  • Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity Canadian Journal of Chemistry URL:[Link]

  • Using Visible Light to Tune Boronic Acid–ester Equilibria ChemRxiv / Journal of the American Chemical Society URL:[Link]

  • Ratiometric fluorescence sensing of D-allulose using an inclusion complex of γ-cyclodextrin with a benzoxaborole-based probe RSC Advances URL:[Link]

  • Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters ETH Zurich Research Collection (Biomaterials) URL:[Link]

Comparative

Comparative Stability Studies of Bifunctional Phenylboronic Acid Linkers: A Next-Generation Guide for Bioconjugation

Introduction In the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and dynamic biomaterials, the chemical linker connecting the targeting moiety to the payload is the primary determina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and dynamic biomaterials, the chemical linker connecting the targeting moiety to the payload is the primary determinant of safety and efficacy. The linker must navigate a paradoxical requirement: it must remain absolutely stable in the neutral, thiol-rich environment of systemic circulation, yet rapidly cleave upon reaching the target site.

Historically, maleimides and standard hydrazones have dominated this space. However, bifunctional phenylboronic acid (PBA) linkers—specifically derivatives like 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-AcPBA)—have emerged as superior alternatives. This guide objectively compares the stability, kinetics, and stimuli-responsiveness of PBA linkers against traditional chemistries, providing researchers with actionable, data-backed insights for next-generation bioconjugation.

Mechanistic Causality: Why PBA Linkers Outperform Traditional Chemistries

To understand the performance gap between PBA linkers and legacy chemistries, we must examine the underlying thermodynamics and reaction mechanisms.

The Maleimide Vulnerability: Maleimide-thiol conjugation is the industry standard for cysteine modification. However, the resulting thiosuccinimide adduct is highly susceptible to 1 in the presence of exogenous thiols, such as human serum albumin[1]. This leads to premature payload deconjugation in plasma, causing off-target toxicity.

The Hydrazone Vulnerability: Standard imines and hydrazones suffer from rapid hydrolysis in aqueous media. While they offer acid-cleavable properties for endosomal release, their baseline instability at physiological pH limits their utility for long-term circulation[2].

The PBA Solution (Iminoboronates & Diazaborines): When an amine or hydrazine reacts with an ortho-carbonyl phenylboronic acid, the resulting imine/hydrazone is stabilized by a dative N→B coordination bond. Density Functional Theory (DFT) calculations reveal that this N-B bond provides a3, fundamentally shifting the equilibrium away from hydrolysis[3]. Furthermore, reaction with hydrazines yields 6-membered benzodiazaborine (DAB) rings, which exhibit remarkable serum stability[4].

Thiazolidino-boronate (TzB) Formation: For N-terminal cysteine bioconjugation, 2-FPBA reacts with near-enzymatic speed ( k2​=5500 M−1s−1 ) to form a TzB complex. The5, rendering it completely stable to the thiol-exchange reactions that plague maleimides[5].

G cluster_0 2-FPBA Pathway (High Stability) cluster_1 Maleimide Pathway (Prone to Exchange) N1 2-FPBA + N-terminal Cys N2 Imine Intermediate N1->N2 Fast Kinetics (k2 > 5000 M⁻¹s⁻¹) N3 Thiazolidino-boronate (TzB) Stable to Thiol Exchange N2->N3 N-B Coordination & Cyclization M1 Maleimide + Cysteine M2 Thiosuccinimide Adduct Susceptible to Retro-Michael M1->M2 Moderate Kinetics (k2 ~ 100 M⁻¹s⁻¹)

Mechanistic comparison of 2-FPBA vs. Maleimide bioconjugation pathways.

Quantitative Performance Comparison

The following table synthesizes kinetic and stability data across different linker chemistries, highlighting the objective superiority of PBA-derived linkages for stable bioconjugation.

Linker ChemistryReaction Kinetics ( k2​ )Plasma Stability (pH 7.4)Primary Degradation PathwayStimuli-Responsiveness
Maleimide-Thiol ~100 M⁻¹s⁻¹Poor to ModerateRetro-Michael ExchangeNone
Standard Hydrazone ~10 M⁻¹s⁻¹Poor (Hours)Aqueous HydrolysisAcidic pH
Iminoboronate (2-FPBA + Amine)~10³ M⁻¹s⁻¹Good (Days)Reversible Amine ExchangeAcidic pH / Fructose
Diazaborine (2-AcPBA + Hydrazine)~10² M⁻¹s⁻¹Excellent (>14 Days)ROS-driven OxidationROS (H₂O₂)
TzB (2-FPBA + N-Cys)5500 M⁻¹s⁻¹Excellent (>14 Days)ROS-driven OxidationROS (H₂O₂)

Stimuli-Responsive Payload Release (The Tumor Microenvironment Advantage)

While stability in systemic circulation is critical, the linker must efficiently cleave upon reaching the target. PBA linkers, particularly Diazaborines (DABs), are intrinsically responsive to Reactive Oxygen Species (ROS), such as H2​O2​ . ROS concentrations are6 due to altered cellular metabolism and localized inflammation[6].

The Cleavage Mechanism: The electron-deficient boron atom undergoes nucleophilic attack by H2​O2​ , triggering a 1,2-aryl migration that converts the boronic acid into a phenol. This oxidation initiates a spontaneous self-immolative cascade, releasing the free payload (e.g., SN-38 or Doxorubicin) without requiring enzymatic cleavage[6].

G A Diazaborine-Linked ADC (Stable in Plasma > 14 days) B Tumor Microenvironment (High ROS / H₂O₂) A->B Targeted Accumulation C Oxidation of B-C Bond (Boronate converted to Phenol) B->C Nucleophilic Attack by H₂O₂ D Self-Immolative Cascade (Linker Degradation) C->D Spontaneous 1,2-Aryl Migration E Free Payload Release (e.g., SN-38, Doxorubicin) D->E Payload Cleavage

ROS-triggered self-immolative payload release mechanism of Diazaborine ADCs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocols are designed as self-validating systems to evaluate DAB linker stability and ROS-triggered release.

Protocol A: Plasma Stability Assay of Diazaborine Linkers

Objective: Verify the resistance of the DAB linker to enzymatic degradation and thiol-exchange.

  • Sample Preparation: Spike the purified DAB-linker conjugate into 100% human plasma to a final concentration of 100 µM.

    • Causality:7 to accurately simulate the complex enzymatic degradation and thiol-exchange environment (e.g., human serum albumin) encountered during systemic circulation[7].

  • Incubation: Incubate the mixture at 37°C, drawing 50 µL aliquots at 0, 24, 48, 72, and 120 hours.

    • Causality: This timeframe validates the linker's integrity over the typical circulation half-life of targeted biologicals.

  • Quenching: Quench aliquots with cold acetonitrile (1:3 v/v) to precipitate plasma proteins, followed by centrifugation at 15,000 x g for 10 minutes.

    • Causality: Protein precipitation halts any enzymatic activity immediately and prevents column clogging during downstream LC-MS analysis.

  • Analysis & Validation: Analyze the supernatant via HPLC-MS to quantify the remaining intact conjugate.

    • Self-Validation: The system is self-validating if the area under the curve (AUC) of the parent mass remains constant relative to an internal standard, confirming zero premature cleavage.

Protocol B: ROS-Triggered Payload Release Assay

Objective: Confirm the selective, self-immolative cleavage of the linker in tumor-like oxidative conditions.

  • Sample Preparation: Prepare a 50 µM solution of the DAB-payload conjugate in 50 mM Potassium Phosphate (KPi) buffer at pH 7.4.

    • Causality:6 to mimic physiological pH, ensuring that any observed cleavage is exclusively ROS-driven rather than an artifact of acid-catalyzed hydrolysis[6].

  • Oxidative Trigger: Add H2​O2​ to achieve concentrations of 10x and 100x molar equivalents relative to the conjugate.

    • Causality: Titrating H2​O2​ concentrations mimics the oxidative gradient between healthy tissue (low ROS) and the tumor microenvironment (high ROS), establishing a definitive dose-response relationship.

  • Monitoring: Monitor the reaction continuously via UV-Vis spectroscopy and periodically via LC-MS over 24 hours.

    • Causality: UV-Vis provides real-time kinetic data of the self-immolative cascade (tracking the phenol intermediate), while LC-MS definitively identifies the released payload mass.

  • Analysis & Validation: Calculate the half-life ( t1/2​ ) of payload release.

    • Self-Validation: The assay is self-validating when a control sample (0x H2​O2​ ) shows zero payload release over the same timeframe, proving that the self-immolative cascade is entirely dependent on the oxidative trigger.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dimethoxy-4-formylphenylboronic acid

As a Senior Application Scientist, I have structured this guide to provide you with the critical, causality-driven safety and operational protocols required for handling 2,5-Dimethoxy-4-formylphenylboronic acid . In drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with the critical, causality-driven safety and operational protocols required for handling 2,5-Dimethoxy-4-formylphenylboronic acid . In drug discovery and materials science, this compound is a highly valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks.

However, handling arylboronic acids requires specialized safety architectures. Beyond standard irritant classifications, the unique physicochemical and toxicological profile of these compounds—coupled with the hazardous nature of transition-metal catalysis—demands a rigorous, self-validating approach to personal protective equipment (PPE) and operational workflows.

I. Physicochemical & Hazard Profile

Before designing a safety protocol, we must establish the quantitative and qualitative hazard baseline of the target molecule[1].

PropertyValue
Chemical Name 2,5-Dimethoxy-4-formylphenylboronic acid
CAS Number 2468045-30-7
Molecular Formula C9H11BO5
Molecular Weight 209.99 g/mol
Physical State Solid (Fine Powder)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Key Structural Features Contains both an electrophilic formyl group and a nucleophilic boronic acid, stabilized by electron-donating methoxy groups.

II. The Causality-Driven PPE Matrix

Standard laboratory safety guidelines often prescribe generic PPE. In advanced synthesis, PPE must be selected based on the specific mechanistic hazards of the reagents and the reaction environment.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • The Causality: While standard GHS data classifies this compound as a respiratory irritant (H335), recent toxicological evaluations reveal a deeper risk. Many arylboronic acids consistently return positive mutagenic responses in Ames testing (Salmonella typhimurium TA100) without metabolic activation, classifying them as Potential Genotoxic Impurities (PGIs)[2]. Because 2,5-Dimethoxy-4-formylphenylboronic acid is a fine powder, aerosolization during weighing poses a severe inhalation risk. If weighing outside a localized exhaust ventilation (LEV) system, a P100 respirator is mandatory.

  • Hand Protection: Solvent-Specific Double Gloving

    • The Causality: Boronic acids cause contact dermatitis (H315). However, the true hazard emerges during the Suzuki-Miyaura coupling setup. The compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or cyclic ethers (THF, Dioxane)[3]. Standard 4-mil nitrile gloves degrade within minutes upon contact with THF. You must utilize a double-glove system: an inner polyethylene/EVOH laminate glove (for absolute chemical resistance) and an outer heavy-duty nitrile glove (for mechanical dexterity).

  • Eye Protection: ANSI Z87.1+ Chemical Splash Goggles

    • The Causality: The compound induces severe ocular irritation (H319). Furthermore, the cross-coupling reaction requires the addition of aqueous inorganic bases (e.g., K2​CO3​ , K3​PO4​ )[4]. A splash involving a highly basic, palladium-rich organic mixture can cause irreversible corneal damage. Safety glasses with side shields are insufficient; full-seal splash goggles are required.

  • Body Protection: Flame-Resistant (FR) Nomex Lab Coat

    • The Causality: The Suzuki-Miyaura cross-coupling relies on palladium catalysts (e.g., Pd(PPh3​)4​ or Pd-G3 precatalysts). While preformed catalysts are relatively stable, once activated by the base in the catalytic cycle, the resulting Pd(0) species are highly sensitive to oxygen and can become pyrophoric if deposited on filter media or exposed to air alongside flammable solvents[3]. An FR lab coat mitigates the risk of flash fires during reagent transfer.

III. Operational Workflow: Suzuki-Miyaura Setup

The unique advantage of arylboronic acids is their tolerance toward water and electrophilic functional groups (such as the formyl group on this molecule)[5]. To maintain this chemoselectivity and prevent catalyst degradation, the following self-validating Schlenk protocol must be strictly adhered to:

Step-by-Step Methodology:

  • Apparatus Preparation: Oven-dry all glassware and magnetic stir bars at 120°C overnight. Assemble the Schlenk flask while hot and purge with Nitrogen or Argon using three vacuum/backfill cycles[3].

  • Reagent Loading: Weigh 1.0 equivalent of your target aryl halide and 1.1–1.5 equivalents of 2,5-Dimethoxy-4-formylphenylboronic acid[6]. Transfer the solids into the Schlenk flask under a positive flow of inert gas to prevent moisture ingress.

  • Catalyst Addition: Add the palladium catalyst (e.g., 2–5 mol% Pd(PPh3​)4​ ). Critical Insight: Do not expose the catalyst to the base at this stage. Preformed catalysts are air-stable, but premature activation leads to rapid oxidation and "palladium black" precipitation[3].

  • Solvent Introduction: Inject degassed, anhydrous solvent (e.g., THF or a DMF/Water mixture) via a nitrogen-purged syringe.

  • Base Activation: Inject the degassed aqueous base (e.g., K2​CO3​ ) last. Adding the base last at the reaction temperature minimizes the formation of debrominated impurities and stabilizes the active palladium species[4].

  • Reaction Execution: Seal the vessel and heat to the required temperature (e.g., 60–80°C). Always use a preheated oil bath or heating block to avoid temperature spiking, which can decompose the boronic acid via protodeboronation[3].

Process Visualization

Workflow A 1. PPE Donning & Fume Hood Prep B 2. Weighing 2,5-Dimethoxy-4-formylphenylboronic acid A->B C 3. Schlenk Flask Transfer (Inert N2/Ar) B->C D 4. Solvent & Catalyst Addition C->D E 5. Suzuki-Miyaura Reaction Execution D->E F 6. Quenching & Boronic Acid Scavenging E->F G 7. Hazardous Waste Disposal F->G

Workflow for the safe handling and execution of a Suzuki-Miyaura coupling.

IV. Spill Management & Disposal Architecture

Because arylboronic acids are flagged as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), their disposal requires active chemical scavenging rather than simple dilution[7].

Spill Response Protocol:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure your P100 respirator and double-gloves are secured.

  • Gently cover the spilled 2,5-Dimethoxy-4-formylphenylboronic acid powder with damp sand or a proprietary chemical absorbent. Do not dry sweep, as this will aerosolize the mutagenic dust.

  • Collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

Chemical Waste & Scavenging Protocol:

  • Quenching: Cool the completed Suzuki-Miyaura reaction mixture to room temperature.

  • Active Scavenging: Add diethanolamine or diethanolaminomethyl polystyrene (DEAM-PS) resin to the crude mixture. These reagents form highly stable, cyclic complexes with unreacted 2,5-Dimethoxy-4-formylphenylboronic acid, effectively sequestering the genotoxic boron species from the desired organic product[7].

  • Phase Separation: Extract the organic layer. The scavenged boronic acid complex will remain trapped in the aqueous phase or bound to the solid DEAM-PS resin.

  • Waste Routing: Dispose of the aqueous phase as Hazardous Aqueous Basic Waste. Dispose of the organic phase as Halogen-Free Organic Solvent Waste (unless the specific aryl halide partner contained halogens, which dictates routing to Halogenated Waste).

V. References

  • Title: 2468045-30-7 | 2,5-Dimethoxy-4-formylphenylboronic acid Source: Aaron Chemicals URL:

  • Title: Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts Source: ACS Publications (Chemical Research in Toxicology) URL:

  • Title: Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction Source: Sigma-Aldrich URL:

  • Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: ACS Publications (Organic Process Research & Development) URL:

  • Title: Arylboronic Acids – Drug Regulatory Affairs International Source: WordPress (Regulatory Affairs Data) URL:

  • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups Source: ACS Publications (Journal of Chemical Education) URL:

  • Title: Handling and safety precautions for 2-iodoselenophene (and analogous Suzuki coupling partners) Source: Benchchem URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.